1-(Oxolan-3-yl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYVFFLYCSUEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-86-4 | |
| Record name | 1-(oxolan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and safety information. While experimental data for this specific compound is limited in publicly available literature, this guide presents a combination of computed data and analogous information to serve as a valuable resource.
Chemical and Physical Properties
This compound is a heterocyclic ketone with a molecular formula of C₆H₁₀O₂.[1] Its structure consists of a saturated five-membered oxolane (tetrahydrofuran) ring substituted with an acetyl group at the 3-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(oxolan-3-yl)ethanone | [1] |
| Synonyms | 3-acetyltetrahydrofuran, 1-(tetrahydrofuran-3-yl)ethanone | [1] |
| CAS Number | 114932-86-4 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Boiling Point | No experimental data available | |
| Melting Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | No experimental data available | |
| XLogP3-AA (Computed) | -0.1 | [1] |
Spectroscopic Data
2.1. NMR Spectroscopy (Nuclear Magnetic Resonance)
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are crucial for the structural elucidation of organic molecules.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~208 |
| CH₃ | ~2.1 (s) | ~27 |
| CH (on oxolane ring, adjacent to acetyl) | Multiplet | ~45-55 |
| CH₂ (on oxolane ring) | Multiplets | ~25-35 and ~65-75 (adjacent to oxygen) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
2.2. IR Spectroscopy (Infrared)
The IR spectrum would be expected to show characteristic absorption bands for the ketone and ether functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1720 | Strong |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
2.3. Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 114.07 |
| [M-CH₃]⁺ | 99.06 |
| [M-COCH₃]⁺ | 71.05 |
Synthesis and Reactivity
3.1. Synthesis
A common method for the synthesis of ketones on a heterocyclic ring is through Friedel-Crafts acylation. While a specific protocol for this compound is not detailed in the searched literature, a general approach can be outlined.
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: General Friedel-Crafts Acylation
-
Reaction Setup: To a cooled, stirred solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.
-
Addition of Substrate: Slowly add tetrahydrofuran to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
3.2. Reactivity
The reactivity of this compound is dictated by the ketone functional group and the tetrahydrofuran ring.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of reactions such as reduction to an alcohol, Grignard reactions, and Wittig reactions.
-
Tetrahydrofuran Ring: The ether linkages in the tetrahydrofuran ring are generally stable but can be cleaved under harsh acidic conditions. The ring can also influence the reactivity of the acetyl group through steric and electronic effects.
Caption: Potential reactivity pathways for this compound.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]
Table 5: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable building block in organic synthesis. While comprehensive experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties based on computed data and the known chemistry of its constituent functional groups. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.
References
An In-Depth Technical Guide to 1-(Oxolan-3-yl)ethan-1-one (CAS Number: 114932-86-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone with potential applications as a building block in organic synthesis and medicinal chemistry. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of pharmacologically active molecules and natural products, suggesting that derivatives of this compound may hold biological significance.[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, and predicted spectroscopic data. Due to the limited publicly available research on this specific compound, this guide also discusses the broader context of tetrahydrofuran-containing compounds in drug discovery to highlight potential areas of investigation.
Chemical and Physical Properties
This compound is a flammable liquid and is classified as an irritant.[4] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114932-86-4 | PubChem[4] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[4] |
| Molecular Weight | 114.14 g/mol | PubChem[4] |
| IUPAC Name | 1-(oxolan-3-yl)ethanone | PubChem[4] |
| Synonyms | 1-(tetrahydrofuran-3-yl)ethanone, Ethanone, 1-(tetrahydro-3-furanyl)- | PubChem[4] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| InChI Key | HJYVFFLYCSUEOE-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CC(=O)C1CCOC1 | PubChem[4] |
Synthesis and Experimental Protocols
A more detailed, adaptable protocol can be inferred from the synthesis of the related compound, (S)-1-(tetrahydrofuran-2-yl)ethanone, which involves a three-step process starting from a commercially available carboxylic acid precursor.
Plausible Synthetic Workflow for this compound
Caption: A plausible two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Intermediate Imine Salt
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-carbonitrile dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (Grignard reagent) in diethyl ether or THF from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
Step 2: Hydrolysis to the Ketone
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8-4.0 | m | 2H | -O-CH₂- |
| ~3.6-3.8 | m | 1H | -O-CH- |
| ~3.1-3.3 | m | 1H | -CH-C(=O)- |
| ~2.2 | s | 3H | -C(=O)-CH₃ |
| ~2.0-2.2 | m | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C=O |
| ~72 | -O-CH₂- |
| ~67 | -O-CH- |
| ~50 | -CH-C(=O)- |
| ~29 | -CH₂- |
| ~28 | -C(=O)-CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone)[6] |
| ~1100 | C-O stretch (ether)[7] |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 71 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Applications in Drug Development and Medicinal Chemistry
Currently, there are no specific studies detailing the biological activity or direct applications of this compound in drug development. However, the tetrahydrofuran ring is a key structural feature in numerous FDA-approved drugs and biologically active natural products.[8] The THF moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can act as a scaffold to orient functional groups for optimal interaction with biological targets.
Given the presence of the reactive ketone group, this compound could serve as a valuable starting material for the synthesis of a library of derivatives for biological screening. For instance, the ketone can be a site for condensation reactions, reductions to the corresponding alcohol, or other modifications to introduce diverse chemical functionalities.
Potential Synthetic Modifications for Drug Discovery
Caption: Potential synthetic transformations of this compound for generating compound libraries.
Biological Activity and Signaling Pathways
There is no published data on the biological activity of this compound or its involvement in any specific signaling pathways. The biological evaluation of this compound and its derivatives represents an unexplored area of research. Future studies could involve screening against various biological targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify potential therapeutic applications.
Conclusion and Future Perspectives
This compound is a readily accessible heterocyclic ketone that holds potential as a building block in synthetic and medicinal chemistry. While there is a significant lack of experimental data on its synthesis, spectroscopic properties, and biological activity, its structural similarity to motifs found in known bioactive compounds suggests that it could be a valuable starting point for the development of novel small molecules. Further research is warranted to fully characterize this compound and explore the pharmacological potential of its derivatives. This would involve the development and validation of a robust synthetic protocol, comprehensive spectroscopic analysis, and screening in a variety of biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectral data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(tetrahydrofuran-3-yl)ethanone, 3-Acetyltetrahydrofuran[1]
-
Molecular Formula: C₆H₁₀O₂[1]
-
Molecular Weight: 114.14 g/mol [1]
-
CAS Number: 114932-86-4[1]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, including the tetrahydrofuran ring and the acetyl group, and comparison with spectral data of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | m | 2H | O-CH ₂ (C5) |
| ~ 3.6 - 3.8 | m | 1H | O-CH (C2) |
| ~ 3.3 - 3.5 | m | 1H | CH -C=O (C3) |
| ~ 2.15 | s | 3H | CH ₃ |
| ~ 2.0 - 2.2 | m | 2H | CH ₂ (C4) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 209 | C =O |
| ~ 72 | O-C H₂ (C5) |
| ~ 68 | O-C H₂ (C2) |
| ~ 50 | C H-C=O (C3) |
| ~ 30 | C H₂ (C4) |
| ~ 28 | C H₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1715 | Strong | C=O stretch (ketone)[1][2] |
| ~ 1100 | Strong | C-O-C stretch (ether) |
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 71 | Strong | [CH₃CO-CH-CH₂]⁺ or fragment from ring opening |
| 43 | Very Strong | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for acquiring the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
- ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be necessary to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift axis using the TMS signal at 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation:
- Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Alternatively, prepare a dilute solution (approx. 1-5%) of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).
2. Instrument Setup:
- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty sample holder (for neat liquid) or the pure solvent (for solution).
3. Data Acquisition:
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
4. Data Processing:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
2. Instrument Setup:
- Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
- The instrument is typically coupled to a Gas Chromatography (GC) system for sample introduction and separation, though direct infusion is also possible.
3. Data Acquisition:
- Introduce the sample into the ion source.
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).
- The standard electron energy for EI is 70 eV.
4. Data Processing:
- The instrument's software will generate a mass spectrum displaying the relative abundance of ions as a function of their m/z ratio.
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
References
A Technical Guide to 1-(Oxolan-3-yl)ethan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(oxolan-3-yl)ethan-1-one, a valuable heterocyclic ketone intermediate in synthetic and medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a clear, tabular format. A detailed, plausible experimental protocol for its synthesis via a Grignard reaction is provided, accompanied by a logical workflow diagram. This guide is intended to serve as a key resource for researchers utilizing this compound as a building block in the development of novel chemical entities.
Chemical Identity and Nomenclature
The compound with the chemical structure of an acetyl group attached to the third position of an oxolane (tetrahydrofuran) ring is systematically named according to IUPAC nomenclature.
IUPAC Name: 1-(oxolan-3-yl)ethanone[1]
Synonyms: A variety of synonyms and identifiers are used in commercial and academic literature for this compound. These include:
-
This compound[1]
-
1-(Tetrahydrofuran-3-yl)ethan-1-one[1]
-
1-(Tetrahydrofuran-3-yl)ethanone[1]
-
3-Acetyltetrahydrofuran
-
Ethanone, 1-(tetrahydro-3-furanyl)-[1]
Physicochemical and Safety Data
A summary of the key computed physicochemical properties and safety information for this compound is presented below. This data is essential for laboratory handling, reaction planning, and safety assessments.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| Exact Mass | 114.0681 Da | PubChem[1] |
| XLogP3-AA (LogP) | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| CAS Number | 114932-86-4 | PubChem[1] |
Table 2: GHS Hazard Classification
| Hazard Statement Code | Hazard Statement |
| H226 | Flammable liquid and vapor[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
| Data sourced from aggregated GHS classifications. |
Synthesis Protocol
While various synthetic routes to substituted tetrahydrofurans exist, a direct and reliable method for the preparation of this compound is the reaction of a suitable Grignard reagent with tetrahydrofuran-3-carbonitrile. This approach allows for the specific formation of the carbon-carbon bond between the acetyl group and the tetrahydrofuran ring.
Experimental Protocol: Synthesis via Grignard Reaction
Reaction: Tetrahydrofuran-3-carbonitrile + Methylmagnesium Bromide → this compound
Materials and Reagents:
-
Tetrahydrofuran-3-carbonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Initial Charge: The flask is charged with tetrahydrofuran-3-carbonitrile dissolved in anhydrous diethyl ether (or THF). The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.
-
Reaction Quench and Hydrolysis: The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 3 M aqueous hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone. The mixture is stirred vigorously for 1-2 hours at room temperature.
-
Work-up: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Synthetic Workflow and Logical Diagrams
The synthesis of this compound can be visualized as a multi-step process, from the preparation of the Grignard reagent to the final purification of the ketone product.
Caption: Synthetic workflow for this compound.
Biological and Medicinal Significance
Currently, there is limited publicly available information detailing the direct involvement of this compound in specific biological signaling pathways or its intrinsic pharmacological activity. Its primary value in drug discovery and development lies in its role as a versatile chemical building block. The tetrahydrofuran motif is a common feature in many biologically active natural products and synthetic drugs. The ketone functionality of this compound provides a reactive handle for a wide array of chemical transformations, including but not limited to:
-
Reductive amination to introduce amine functionalities.
-
Reduction to the corresponding secondary alcohol.
-
Alpha-functionalization to introduce further substituents on the acetyl group.
-
Formation of heterocycles such as pyrazoles or isoxazoles.
These transformations allow for the incorporation of the 3-substituted tetrahydrofuran scaffold into more complex molecules, enabling the exploration of new chemical space in drug discovery programs.
Conclusion
This compound is a key heterocyclic intermediate with significant potential in synthetic organic chemistry. This guide has provided essential information on its nomenclature, physicochemical properties, and a detailed protocol for its synthesis. The provided workflow and data are intended to facilitate its use by researchers and professionals in the field of drug development and chemical synthesis, enabling the creation of novel and potentially bioactive compounds.
References
A Technical Guide to the Physical and Chemical Properties of 3-Acetyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetyltetrahydrofuran. Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar compounds to provide a thorough understanding of its expected characteristics. This guide covers key physical and chemical properties, spectral data, general synthetic approaches, and expected chemical reactivity. The information is intended to support research, development, and drug discovery activities involving this and related heterocyclic ketones.
Introduction
3-Acetyltetrahydrofuran is a heterocyclic organic compound featuring a saturated five-membered ether ring (tetrahydrofuran) substituted with an acetyl group at the 3-position. The tetrahydrofuran moiety is a prevalent structural motif in numerous natural products and biologically active molecules. The presence of the acetyl group introduces a reactive keto functional group, making 3-acetyltetrahydrofuran a potentially valuable building block in organic synthesis and medicinal chemistry. This document aims to consolidate the available and inferred knowledge on its properties.
Physical and Chemical Properties
Specific experimental data for 3-acetyltetrahydrofuran is not widely available. Therefore, the following tables include data for the parent compound, tetrahydrofuran, and its closely related derivatives, 3-methyltetrahydrofuran and 3-hydroxytetrahydrofuran, to provide a comparative context for its expected physical properties.
General Properties
| Property | 3-Acetyltetrahydrofuran (Estimated) | Tetrahydrofuran | 3-Methyltetrahydrofuran | 3-Hydroxytetrahydrofuran |
| IUPAC Name | 1-(Tetrahydrofuran-3-yl)ethan-1-one | Oxolane[1] | 3-Methyloxolane[2] | Oxolan-3-ol[3] |
| CAS Number | 103959-18-2 | 109-99-9[1] | 13423-15-9[2][4] | 453-20-3[3] |
| Molecular Formula | C₆H₁₀O₂ | C₄H₈O[1] | C₅H₁₀O[2][4] | C₄H₈O₂[3] |
| Molecular Weight | 114.14 g/mol | 72.11 g/mol [1] | 86.13 g/mol [2][4] | 88.11 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] | Colorless liquid[5] | Colorless liquid[3] |
Tabulated Physical Properties
| Property | 3-Acetyltetrahydrofuran (Estimated) | Tetrahydrofuran | 3-Methyltetrahydrofuran | 3-Hydroxytetrahydrofuran |
| Boiling Point | ~180-190 °C | 66 °C[1] | 89 °C[5] | 179 °C[3] |
| Melting Point | N/A | -108.4 °C[1] | -136 °C[6] | N/A |
| Density | ~1.05 g/cm³ | 0.8876 g/cm³ (at 20 °C)[1] | 0.87 g/cm³ (at 20 °C)[5] | 1.087 g/cm³ (at 19 °C)[3] |
| Refractive Index | ~1.44 | 1.407 (at 20 °C)[1] | 1.41 (at 20 °C)[5] | N/A |
| Solubility in Water | Miscible | Miscible[1] | 14.4 wt% (at 19.3 °C)[6] | Miscible |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of tetrahydrofuran typically shows two multiplets around 1.90 ppm and 3.76 ppm[7]. For 3-acetyltetrahydrofuran, the spectrum would be more complex due to the acetyl substituent.
-
CH₃ (acetyl): A singlet is expected around 2.1-2.3 ppm.
-
CH (at C3): A multiplet is expected, shifted downfield due to the adjacent carbonyl group.
-
CH₂ (ring protons): A series of complex multiplets would be expected for the remaining ring protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum of tetrahydrofuran shows peaks at approximately 26 ppm and 68 ppm[8][9]. For 3-acetyltetrahydrofuran, the following approximate chemical shifts are anticipated:
-
C=O (carbonyl): >200 ppm
-
CH₃ (acetyl): ~25-30 ppm
-
CH (at C3): ~45-55 ppm, shifted downfield by the acetyl group.
-
CH₂ (ring carbons): Signals corresponding to the other ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetyltetrahydrofuran would be characterized by:
-
C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.
-
C-O-C stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹.
-
C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and fragmentation of the tetrahydrofuran ring.
Chemical Reactivity
The reactivity of 3-acetyltetrahydrofuran is dictated by its two main functional groups: the ketone (acetyl group) and the cyclic ether (tetrahydrofuran ring).
-
Reactivity of the Acetyl Group: The carbonyl group is expected to undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and nucleophilic addition reactions at the carbonyl carbon.[10]
-
Reactivity of the Tetrahydrofuran Ring: The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under strong acidic conditions.[8] The ether linkage can also be susceptible to oxidation, potentially forming peroxides upon prolonged exposure to air.[8]
Caption: General reactivity pathways for 3-acetyltetrahydrofuran.
Synthesis
General Experimental Protocol: Acid-Catalyzed Cyclization of a 1,4-Diol
This protocol describes a general method for the synthesis of a substituted tetrahydrofuran from a corresponding 1,4-diol.
Materials:
-
Substituted 1,4-butanediol derivative
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[3]
-
Anhydrous, high-boiling solvent (e.g., toluene)
Procedure:
-
To a solution of the 1,4-diol in the anhydrous solvent, add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: A generalized workflow for the synthesis of substituted tetrahydrofurans.
Safety and Handling
Specific safety data for 3-acetyltetrahydrofuran is not available. The following precautions are based on the general hazards associated with ketones and cyclic ethers like tetrahydrofuran.
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Peroxide Formation: Like tetrahydrofuran, it may form explosive peroxides upon exposure to air and light. Store in a tightly sealed container under an inert atmosphere and away from light.
-
Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
3-Acetyltetrahydrofuran is a molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its physical and chemical properties can be reasonably estimated from its constituent functional groups and by comparison with related compounds. This guide provides a foundational understanding to aid researchers in their work with this and similar heterocyclic ketones. Further experimental characterization of 3-acetyltetrahydrofuran is warranted to fully elucidate its properties and potential.
References
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Furan, tetrahydro-3-methyl- [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Oxolane Derivatives: A Technical Guide for Drug Discovery
Abstract
The oxolane, or tetrahydrofuran, scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic compounds. Its unique stereochemical and electronic properties make it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of two prominent oxolane derivatives: (+)-Usnic Acid , a lichen-derived metabolite, and Rocaglamide , a cyclopenta[b]benzofuran natural product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Oxolane-containing molecules represent a diverse and significant class of heterocyclic compounds with a broad spectrum of biological activities. Their structural versatility allows for precise three-dimensional arrangements of functional groups, enabling specific interactions with various biological targets. This guide focuses on two exemplary oxolane derivatives, (+)-usnic acid and rocaglamide, to illustrate the therapeutic potential of this chemical class. We will delve into their mechanisms of action, present quantitative biological data, provide detailed experimental methodologies, and visualize the complex signaling pathways they modulate.
(+)-Usnic Acid: A Promising Natural Product with Diverse Bioactivities
(+)-Usnic acid is a dibenzofuran derivative that contains an oxolane ring and is abundantly found in various lichen species. It has been extensively studied for its diverse pharmacological effects.
Anticancer Activity
(+)-Usnic acid exhibits significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[1][2][3]
Table 1: Anticancer Activity of (+)-Usnic Acid
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| HCT116 | Colon Cancer | ~10 | 72 | [4] |
| PC3 | Prostate Cancer | Not specified, but (+)-UA was more effective than (-)-UA | - | [4] |
| TPC-1 | Papillary Thyroid Cancer | ~30 | 72 | [4] |
| FTC133 | Follicular Thyroid Cancer | ~30 | 72 | [4] |
| A549 | Lung Carcinoma | Not specified, but induced G0/G1 arrest at 25, 50, 100 µM | 24, 48 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified, active against this p53 non-functional line | - | [5] |
| H1299 | Lung Cancer | Not specified, active against this p53-null line | - | [5] |
| Capan-2 | Pancreatic Cancer | Not specified, arrested cell cycle at 10 µg/mL | 24 | [1] |
| OVCAR-3 | Ovarian Cancer | Not specified | - | [1] |
| A2780 | Ovarian Cancer | Not specified | - | [1] |
| HL-60 | Leukemia | Not specified | - | [1] |
| AGS | Gastric Cancer | Not specified, inhibited cell proliferation | - | [3] |
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[5][6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][9]
-
Compound Treatment: Prepare a stock solution of (+)-usnic acid in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1.25 to 200 µg/mL.[5] Replace the existing medium in the wells with the medium containing the different concentrations of (+)-usnic acid. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity
(+)-Usnic acid demonstrates potent anti-inflammatory properties primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6), as well as nitric oxide (NO).[10][11][13]
Table 2: Anti-inflammatory Activity of (+)-Usnic Acid
| Target | Cell Line | IC50 (µM) | Reference |
| TNF-α production | RAW 264.7 | 12.8 | [13][14] |
| NO production | RAW 264.7 | 4.7 | [13][14] |
In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (+)-Usnic acid has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[11][13]
Antimicrobial Activity
(+)-Usnic acid is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17] Its proposed mechanisms of action include the disruption of bacterial cell membranes and the inhibition of RNA synthesis.[11][15]
Table 3: Antimicrobial Activity of (+)-Usnic Acid
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 32 | [15][18] |
| Pseudomonas aeruginosa | Negative | 256 | [15][18] |
| Streptococcal species | Positive | 3-6 µM | [18] |
| Enterococcal species | Positive | 6-13 µM | [18] |
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of (+)-usnic acid against bacterial strains.[14][18][19][20][21][22][23]
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus).[15] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[15][19]
-
Preparation of (+)-Usnic Acid Dilutions: Dissolve (+)-usnic acid in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.[15][18] Perform two-fold serial dilutions in a 96-well microtiter plate containing sterile broth to obtain a range of concentrations.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth and inoculum), a negative control (broth only), and a solvent control. Incubate the plate at 35-37°C for 18-24 hours.[18][19]
-
MIC Determination: The MIC is the lowest concentration of (+)-usnic acid that completely inhibits visible bacterial growth.
Antiviral Activity
The antiviral potential of (+)-usnic acid has been explored, with some studies suggesting it can inhibit viral replication, potentially through the inhibition of RNA transcription.[15] There is emerging evidence for its activity against enveloped viruses like Zika virus and SARS-CoV-2, where it may act by creating a protective barrier, interfering with virus-cell interactions.
The PRNT is a "gold standard" assay to quantify the titer of neutralizing antibodies or the antiviral activity of a compound.[24]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Zika virus) in 12- or 24-well plates.[9][25]
-
Virus and Compound Incubation: Prepare serial dilutions of (+)-usnic acid. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[9]
-
Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread.[24][26]
-
Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye like crystal violet to visualize the plaques.[25]
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[27]
Rocaglamide: A Potent Inhibitor of Protein Synthesis
Rocaglamide is a complex cyclopenta[b]benzofuran natural product isolated from plants of the genus Aglaia. It exhibits potent anticancer activity by targeting the eukaryotic translation initiation factor 4A (eIF4A).[3][12][15][18][28][29][30][31][32]
Anticancer Activity
Rocaglamide and its derivatives display impressive cytotoxic effects against a wide array of cancer cell lines at nanomolar concentrations.[12][28][33][34]
Table 4: Anticancer Activity of Rocaglamide A (Roc-A)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| RPMI-7951 | Melanoma | 0.002 | [4] |
| kB | Carcinoma | 0.006 | [4] |
| MONO-MAC-6 | Leukemia | Not specified | [35] |
| RAJI | Lymphoma | Not specified | [35] |
| MEL-JUSO | Melanoma | Not specified | [35] |
| PC-3 | Prostate Cancer | Not specified, inhibits migration at 15 nM | [10][11] |
| MDA-MB-231 | Breast Cancer | Not specified, inhibits migration | [10] |
Rocaglamide's primary mechanism of action is the inhibition of protein synthesis. It binds to the RNA helicase eIF4A, a component of the eIF4F translation initiation complex.[3][28][29][31] This binding clamps eIF4A onto polypurine sequences in the 5' untranslated regions of specific mRNAs, stalling the scanning 43S ribosomal subunit and selectively repressing the translation of oncoproteins.[15][30][31][32] The eIF4F complex is regulated by the Ras-CRaf-MEK-ERK signaling pathway, which is often hyperactivated in cancer. By inhibiting a crucial downstream effector of this pathway, rocaglamide effectively shuts down the synthesis of proteins required for cancer cell proliferation and survival.[12][27]
This assay is used to assess the effect of a compound on cell migration.[36][37][38][39]
-
Cell Seeding: Grow a confluent monolayer of cancer cells (e.g., PC-3) in a 6- or 12-well plate.
-
Creating the Wound: Use a sterile pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing different concentrations of rocaglamide (e.g., 15-30 nM) or a vehicle control.[10] To distinguish between anti-migratory and anti-proliferative effects, cells can be pre-treated with a proliferation inhibitor like Mitomycin-C.[10]
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 8-24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
The oxolane derivatives (+)-usnic acid and rocaglamide exemplify the vast therapeutic potential harbored within this structural class. (+)-Usnic acid's broad-spectrum activity against cancer, inflammation, and microbial infections, primarily through the modulation of the NF-κB pathway, makes it a compelling candidate for further investigation. Rocaglamide's highly potent and selective mechanism of inhibiting protein synthesis by targeting eIF4A offers a promising strategy for anticancer therapy, particularly in malignancies driven by the Ras-CRaf-MEK-ERK pathway.
The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge. Future research should focus on the synthesis of novel oxolane derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics. The continued exploration of oxolane derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies [pubmed.ncbi.nlm.nih.gov]
- 3. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Down-regulatory effect of usnic acid on nuclear factor-kappaB-dependent tumor necrosis factor-alpha and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. EUCAST: MIC Determination [eucast.org]
- 24. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 25. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 32. escholarship.org [escholarship.org]
- 33. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. clyte.tech [clyte.tech]
- 37. researchgate.net [researchgate.net]
- 38. med.virginia.edu [med.virginia.edu]
- 39. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on the Safety and Hazards of 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, hazards, and handling protocols for 1-(Oxolan-3-yl)ethan-1-one (CAS: 114932-86-4). The information is compiled to assist laboratory personnel in making informed risk assessments and ensuring safe operational procedures.
Chemical Identification and Physical Properties
This compound, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone. Accurate identification and understanding its physical properties are foundational to its safe handling.
| Identifier | Value | Reference |
| IUPAC Name | 1-(oxolan-3-yl)ethanone | [1] |
| Synonyms | 1-(tetrahydrofuran-3-yl)ethan-1-one, Ethanone, 1-(tetrahydro-3-furanyl)- | [1] |
| CAS Number | 114932-86-4 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Physical Property | Value | Reference |
| Molecular Weight | 114.14 g/mol | [1] |
| Exact Mass | 114.068079557 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3-AA (LogP) | -0.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
GHS Hazard Classification and Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. This information is derived from a notification to the European Chemicals Agency (ECHA) C&L Inventory.[1]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory notification data aggregated by PubChem.[1]
Precautionary Statements (P-Statements): While specific precautionary statements for this compound are not fully detailed in the aggregated public data, general statements associated with the identified H-statements include:
-
Prevention: P210 (Keep away from heat, sparks, open flames), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Toxicological Profile
Detailed toxicological studies for this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies and likely derived from experimental studies or computational models (QSAR).
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available. The substance is not classified for acute toxicity, but caution is warranted.
-
Skin Irritation: Classified as causing skin irritation (Category 2).[1] This indicates that direct contact is likely to cause reversible inflammatory reactions on the skin.
-
Eye Irritation: Classified as causing serious eye irritation (Category 2A).[1] Contact with the eyes can cause significant, but reversible, damage.
-
Respiratory Irritation: Classified as potentially causing respiratory irritation (STOT SE 3).[1] Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.
-
Sensitization, Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available to classify the substance for these endpoints.
Experimental Protocols
Specific experimental reports for this compound are not publicly accessible. However, the hazard classifications imply that data has been generated according to standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Methodology for Hazard Determination:
-
Skin Irritation/Corrosion (OECD Test Guideline 404): This test typically involves applying a small amount (0.5 mL or 0.5 g) of the substance to a shaved patch of skin on a test animal, usually an albino rabbit.[3][4][5][6][7] The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period.[6] The severity and reversibility of the skin reactions are scored to determine the irritation potential.[4][5][7]
-
Eye Irritation/Corrosion (OECD Test Guideline 405): This protocol involves instilling a single dose of the substance into the conjunctival sac of one eye of an experimental animal (albino rabbit).[8][9][10] The untreated eye serves as a control.[9][10] The eyes are examined at intervals (1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[9][11] These effects are scored to classify the substance's potential for causing irritation or serious, irreversible damage.[10]
-
Acute Dermal Toxicity (OECD Test Guideline 402): This method assesses the health hazards from short-term dermal exposure.[12][13][14][15] The substance is applied to a shaved area of the skin (approximately 10% of the body surface) for 24 hours.[16] Animals are observed for signs of toxicity and mortality for at least 14 days.[16] This test is used to determine the LD50 value and classify the substance for acute dermal toxicity.[16]
Safe Handling and Emergency Workflow
Proper handling is critical to minimize exposure and mitigate risks. The following workflow outlines a logical approach to working with this compound in a research setting.
References
- 1. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
Stability and Storage Conditions for 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of 1-(Oxolan-3-yl)ethan-1-one based on the chemical properties of its functional groups (cyclic ether and ketone) and data from the parent compound, tetrahydrofuran (THF). To date, no specific, publicly available stability studies for this compound have been identified. The information herein should be used as a guideline, and it is strongly recommended that users perform their own stability assessments for their specific applications.
Introduction
This compound is a chemical compound featuring a tetrahydrofuran (oxolane) ring substituted with an acetyl group. Its utility in chemical synthesis and drug development necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and prevent the formation of hazardous byproducts. The presence of the tetrahydrofuran moiety is a primary concern due to the propensity of cyclic ethers to form explosive peroxides upon exposure to oxygen and light.
Physicochemical Properties and Hazards
Based on available data, this compound is a flammable liquid and is classified as a skin and eye irritant.[1][2] The most significant, albeit potential, hazard is the formation of peroxides, a known characteristic of its parent structure, tetrahydrofuran.
Table 1: Summary of General Physicochemical and Hazard Information
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Liquid (predicted) | - |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Key Structural Feature of Concern | Tetrahydrofuran (Oxolane) Ring | General Chemical Knowledge |
Recommended Storage and Handling Conditions
Due to the lack of specific data, the following recommendations are based on best practices for handling peroxide-forming chemicals like THF.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | To minimize the rate of potential degradation reactions, including peroxide formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with oxygen, which is essential for peroxide formation. |
| Light | Protect from light. Store in an amber or opaque container. | Light can catalyze the formation of peroxides. |
| Container | Use a tightly sealed, appropriate container. | To prevent evaporation and exposure to air and moisture. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous and potentially hazardous reactions. |
| Shelf Life | Unopened containers from the manufacturer should be used by the recommended retest date.[3][4] After opening, it is recommended to use the material promptly. If stored for extended periods, regular testing for peroxides is crucial. A general guideline for opened containers of peroxide-formers is to test for peroxides every 3 months and discard after 6-12 months. | Due to the risk of peroxide formation upon exposure to air. |
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound involves the formation of peroxides at the carbons alpha to the ether oxygen. Other potential degradation reactions could involve the ketone functional group.
Caption: Hypothetical peroxide formation and degradation pathway.
Experimental Protocols for Stability and Degradation Analysis
The following is a proposed, generalized protocol for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials and Methods:
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution in an oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 7 days).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products.
Table 3: Proposed Forced Degradation Study Plan
| Stress Condition | Parameters | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | RP-HPLC-UV/MS |
| Base Hydrolysis | 0.1 M NaOH, RT, 24 h | RP-HPLC-UV/MS |
| Oxidation | 3% H₂O₂, RT, 24 h | RP-HPLC-UV/MS |
| Thermal | 60 °C, 7 days | RP-HPLC-UV/MS |
| Photolytic | ICH Q1B conditions | RP-HPLC-UV/MS |
Workflow for Handling and Storage
The following diagram outlines a logical workflow for the safe handling and storage of this compound.
Caption: Recommended workflow for handling and storage.
Conclusion
References
An In-depth Technical Guide to 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone with potential applications in medicinal chemistry and as a building block in organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of pharmacologically active molecules and natural products, underscoring the significance of its derivatives.[1] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties, synthesis methodologies, and potential for biological applications. Detailed experimental protocols, quantitative data, and logical workflows for its synthesis and potential screening are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a flammable liquid that can cause skin and eye irritation.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[2] |
| Molecular Weight | 114.14 g/mol | PubChem[2] |
| IUPAC Name | 1-(oxolan-3-yl)ethanone | PubChem[2] |
| CAS Number | 114932-86-4 | PubChem[2] |
| Canonical SMILES | CC(=O)C1CCOC1 | PubChem[2] |
| InChI Key | HJYVFFLYCSUEOE-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Liquid (Predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Density | Not available |
Synthesis and Experimental Protocols
Representative Synthesis of this compound via Oxidation
This protocol describes a two-step synthesis starting from a commercially available precursor, 1,2,4-butanetriol, to first form 3-hydroxytetrahydrofuran, which is then oxidized to the target ketone.
Step 1: Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol
-
Reaction: To a 500 mL flask, add 1,2,4-trihydroxybutane (159 g, 1.5 mol) and p-toluenesulfonic acid monohydrate (1.5 g, 8.72 mmol).
-
Procedure: Heat the solution to 160-180°C and monitor the reaction progress by gas chromatography (GC).
-
Purification: Upon completion, purify the resulting mixture by fractional distillation to obtain 3-hydroxytetrahydrofuran as a colorless oil.[3]
Step 2: Oxidation of 3-Hydroxytetrahydrofuran to this compound (as a representative ketone)
This step is an adaptation of a general oxidation procedure.
-
Reaction Setup: In a 500 mL flask, dissolve 3-hydroxytetrahydrofuran (30.3 g, 0.34 mol) in ethyl acetate (250 mL). Cool the solution to -5°C.
-
Oxidant Addition: Add trichloroisocyanuric acid (TCCA) (80.0 g, 0.34 mol) in one portion. Stir the resulting mixture for 10 minutes.
-
Catalyst Addition: Prepare a solution of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.54 g, 0.0035 mol) in ethyl acetate (60 mL) and add it dropwise to the reaction mixture, maintaining the temperature between -5°C and 0°C.
-
Reaction Monitoring and Work-up: Allow the mixture to warm to room temperature and monitor by GC-MS. The reaction is typically complete within 1 hour.[3] Upon completion, filter the mixture and wash the solid with ethyl acetate. Wash the combined organic phase with saturated aqueous NaHCO₃. The aqueous phase can be further extracted with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Note: This is a representative protocol. Yields and specific reaction conditions may require optimization.
Spectroscopic Data (Illustrative)
Detailed, experimentally verified spectroscopic data for this compound are not widely published. The following tables present expected data based on the chemical structure and typical values for similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-3.8 | m | 3H | -O-CH₂- and -O-CH- |
| ~3.5 | m | 1H | -CH-C(=O)- |
| ~2.2 | s | 3H | -C(=O)-CH₃ |
| ~2.1-1.9 | m | 2H | -CH₂- |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O |
| ~72 | -O-CH₂- |
| ~68 | -O-CH- |
| ~45 | -CH-C(=O)- |
| ~30 | -CH₂- |
| ~28 | -C(=O)-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1100 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 71 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Biological Activity and Applications
The tetrahydrofuran ring is a key structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5][6] These compounds exhibit a wide range of pharmacological activities.[4][5][6] Marine natural products containing the tetrahydrofuran motif have also shown promising biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]
While specific biological data for this compound is not available, its structure makes it a candidate for inclusion in small molecule libraries for high-throughput screening (HTS) against various biological targets.[2] The acetyl group provides a handle for further chemical modification to explore structure-activity relationships (SAR).
Experimental Workflows and Logical Relationships
Given the lack of specific signaling pathway information for this compound, the following diagrams illustrate a general workflow for its synthesis and a hypothetical drug discovery process, which are relevant to the target audience.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Hit-to-Lead Optimization Workflow
The following diagram illustrates a typical hit-to-lead workflow in drug discovery, a process for which this compound could be a starting point or "hit" from a screening campaign.
Caption: A typical hit-to-lead drug discovery workflow.
Conclusion
This compound is a simple heterocyclic ketone with potential for further exploration in medicinal chemistry and organic synthesis. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on available data and analogous chemical principles. The provided representative experimental protocols and workflows are intended to serve as a foundation for researchers to build upon. The prevalence of the tetrahydrofuran scaffold in pharmaceuticals suggests that derivatives of this compound could be promising candidates for future drug discovery efforts. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. selvita.com [selvita.com]
- 7. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
An In-Depth Technical Guide to the Key Intermediates in Tetrahydrofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrofuran (THF), a pivotal solvent and precursor in the chemical and pharmaceutical industries, is synthesized through various industrial routes, each characterized by unique key intermediates. This technical guide provides a comprehensive overview of the primary synthesis pathways of THF, with a detailed focus on the core intermediates, their formation, and conversion. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthesis workflows.
Reppe Process: From Acetylene to Tetrahydrofuran
The Reppe process, a classic and historically significant method, utilizes acetylene and formaldehyde as primary feedstocks. The synthesis proceeds through two critical intermediates: 2-butyne-1,4-diol and 1,4-butanediol.
Key Intermediates
-
2-Butyne-1,4-diol: Formed through the reaction of acetylene with formaldehyde.
-
1,4-Butanediol (BDO): Produced by the hydrogenation of 2-butyne-1,4-diol.
Synthesis Pathway
The overall transformation involves the ethynylation of formaldehyde followed by hydrogenation and subsequent dehydration.
Quantitative Data
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |
| Ethynylation | Acetylene, Formaldehyde | Copper Acetylide | 80-100 | 2-6 | - | - | [1] |
| Hydrogenation | 2-Butyne-1,4-diol, H₂ | 1% Pt/CaCO₃ | - | - | - | Total selectivity to BDO in a fixed bed reactor | [2] |
| Dehydration | 1,4-Butanediol | Sulfuric Acid (22% aq.) | 100 | Atmospheric | >99 | - | [3] |
Experimental Protocols
1.4.1. Synthesis of 2-Butyne-1,4-diol
The synthesis of 2-butyne-1,4-diol is based on the Reppe process, involving the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide. The reaction is typically carried out in a continuous process using either fixed-bed or fluidized-bed reactors. The catalyst often consists of copper(II) oxide and bismuth(III) oxide on a silica support. The reaction conditions are maintained at a temperature of 80-100°C and an acetylene partial pressure of 2-6 bar.[1]
1.4.2. Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol
In a laboratory setting, the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol can be achieved using a lead-poisoned palladium on carbon (Pd-C) catalyst. The reaction is conducted in an autoclave with an aqueous solution of butynediol. The air in the autoclave is replaced with nitrogen and then hydrogen. The reaction is carried out at 35-45°C under a hydrogen pressure of 0.6-1.7 MPa for 60-390 minutes with stirring.[4] For complete hydrogenation to 1,4-butanediol, a platinum on calcium carbonate (Pt/CaCO₃) catalyst can be used, which has shown total selectivity to 1,4-butanediol in a fixed-bed reactor.[2]
1.4.3. Dehydration of 1,4-Butanediol to Tetrahydrofuran
A common industrial and laboratory method for the synthesis of THF is the acid-catalyzed dehydration of 1,4-butanediol. A 22% aqueous sulfuric acid solution is added to a reactor, and 1,4-butanediol is added at a rate of 110 kg/h at 100°C. The temperature at the top of the distillation column is maintained at 80°C, yielding an aqueous solution containing 80% tetrahydrofuran. This process can achieve a yield of over 99%.[3]
Davy Process: Maleic Anhydride as a Feedstock
The Davy process offers an alternative route starting from maleic anhydride, which is first esterified and then subjected to hydrogenation.
Key Intermediates
-
Dimethyl Maleate (DMM): Formed by the esterification of maleic anhydride with methanol.
-
γ-Butyrolactone (GBL): A key cyclic ester intermediate produced during the hydrogenation of dimethyl maleate.
Synthesis Pathway
This process involves esterification followed by a multi-step hydrogenation.
Quantitative Data
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| Esterification | Maleic Anhydride, Methanol | DNW-1 (cation exchange resin) | - | - | 100 | ~99 (to DMM) | [5] |
| Hydrogenation | Dimethyl Maleate, H₂ | Cu/ZnO | 180-240 | 10-50 | - | - | [6] |
| Hydrogenation | Maleic Anhydride, H₂ | Nickel-based | - | - | 100 | 85-95 (to THF) | [3] |
Experimental Protocols
2.4.1. Synthesis of Dimethyl Maleate
Dimethyl maleate can be synthesized from maleic anhydride and methanol using sulfuric acid as a catalyst. The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[7] A continuous process involves reacting maleic anhydride and methanol in a mono-esterification kettle at 70-100°C. The resulting monomethyl maleate is then fed into a catalytic esterification tower to produce dimethyl maleate.[8] A laboratory procedure involves dissolving maleic acid (25.0 g, 216 mmol) in methanol (250 mL), followed by the dropwise addition of concentrated sulfuric acid (2.5 mL). The mixture is refluxed at 75°C for 16 hours. After workup, dimethyl maleate is obtained with a 97% yield.[9]
2.4.2. Hydrogenation of Dimethyl Maleate to γ-Butyrolactone and Tetrahydrofuran
The vapor-phase hydrogenation of dimethyl maleate is carried out over copper-based catalysts. The reaction proceeds via dimethyl succinate to form γ-butyrolactone and 1,4-butanediol. The ratio of γ-butyrolactone to tetrahydrofuran can be controlled by adjusting operating parameters.[3][6] A bifunctional catalyst system, such as Cu-ZnO-ZrO₂ and H-Y zeolite, can be used for the direct conversion of maleic anhydride to THF.[6]
Butadiene-Based Synthesis
This route utilizes butadiene, a readily available petrochemical feedstock, and proceeds through acetoxylation and hydrogenation steps.
Key Intermediates
-
1,4-Diacetoxy-2-butene: Formed via the acetoxylation of butadiene.
-
1,4-Diacetoxybutane: Produced by the hydrogenation of 1,4-diacetoxy-2-butene.
-
1,4-Butanediol: Obtained from the hydrolysis of 1,4-diacetoxybutane.
Synthesis Pathway
The process involves acetoxylation, hydrogenation, hydrolysis, and finally cyclization.
Quantitative Data
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Acetoxylation | 3,4-dichloro-1-butene, Acetic Acid, Sodium Acetate | Copper Acetate | 120±5 | Atmospheric | 91 (of diacetoxybutenes) | [10] |
| Hydrolysis | Diacetoxybutane, Water | Cation exchange resin | 40-90 | Atmospheric - 10 | - | [11] |
Experimental Protocols
3.4.1. Synthesis of 1,4-Diacetoxy-2-butene
A process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes involves reacting 3,4-dichloro-1-butene with an alkali metal acetate in the presence of a copper, iron, or zinc catalyst. For example, 125 g of 3,4-dichloro-1-butene, 250 g of acetic acid, and 200 g of anhydrous sodium acetate are reacted in the presence of 1 g of copper acetate at 120±5°C for 4 hours. After workup, a 91% yield of diacetoxybutenes can be achieved.[10]
3.4.2. Hydrogenation of 1,4-Diacetoxy-2-butene to 1,4-Diacetoxybutane
The hydrogenation of 1,4-diacetoxy-2-butene to 1,4-diacetoxybutane is a standard procedure typically carried out using a supported metal catalyst such as palladium or platinum on carbon under a hydrogen atmosphere.
3.4.3. Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol
The hydrolysis of diacetoxybutane is typically carried out using a cation exchange resin as a catalyst. The reaction is conducted at a temperature of 40 to 90°C and a pressure ranging from atmospheric to 10 kg/cm ² G. Water serves as both a reactant and a solvent in this process.[11]
Furan/Furfural-Based Synthesis
This "green" route utilizes renewable biomass-derived feedstocks like furfural.
Key Intermediate
-
Furan: Produced by the decarbonylation of furfural.
Synthesis Pathway
This pathway involves the decarbonylation of furfural to furan, followed by the hydrogenation of furan to THF.
Quantitative Data
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Decarbonylation | Furfural | Platinum or Rhodium on support with alkali metal | 300-350 | ~1 | - | - | - | [12] |
| Hydrogenation | Furan, H₂ | Palladous Oxide | up to 40-50 | ~7 | - | - | 90-93 | [13] |
| One-step process | Furfural, H₂ | 3% Pd/C | 220 | 30-40 | 100 | 10-41 (to THF) | - | [14] |
Experimental Protocols
4.4.1. Decarbonylation of Furfural to Furan
Furan can be prepared by the gas-phase decarbonylation of furfural at elevated temperatures (300-350°C) and pressures from 0.1 to 10 bar in the presence of hydrogen. A suitable catalyst contains platinum and/or rhodium and an alkali metal on a support.[12]
4.4.2. Hydrogenation of Furan to Tetrahydrofuran
A well-established laboratory procedure for the hydrogenation of furan to tetrahydrofuran is available from Organic Syntheses. In a pressure bottle for catalytic reduction, 10 g of pure furan and 0.2 g of palladous oxide are placed. The bottle is flushed with hydrogen, and an initial hydrogen pressure of about 7 atm is applied. The reaction is exothermic and proceeds smoothly. Successive portions of furan and catalyst are added to continue the reduction on a larger scale. The yield of redistilled tetrahydrofuran is reported to be 90-93%.[13] A continuous process using a sponge nickel catalyst promoted with iron and chromium has also been described.[15] A single-step process for the conversion of furfural to THF using a 3% Palladium on carbon catalyst has also been developed, showing 100% furfural conversion with selectivities to THF ranging from 10% to 41%.[14]
Conclusion
The synthesis of tetrahydrofuran is a mature industrial process with several established routes, each with its own set of key intermediates. The choice of a particular process is often dictated by the availability and cost of raw materials. The Reppe process, though traditional, remains a significant contributor. The Davy process and butadiene-based routes offer alternatives based on different petrochemical feedstocks. The growing interest in sustainable chemistry has brought the furan/furfural-based process, which utilizes renewable resources, to the forefront of research and development. Understanding the chemistry and process parameters associated with the formation and conversion of these key intermediates is crucial for process optimization, catalyst development, and the overall efficiency of tetrahydrofuran production. This guide provides a foundational understanding of these processes for professionals in the field.
References
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 8. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]
- 9. Dimethyl maleate synthesis - chemicalbook [chemicalbook.com]
- 10. US3720704A - Process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes - Google Patents [patents.google.com]
- 11. CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. WO2014118806A9 - Single step process for conversion of furfural to tetrahydrofuran - Google Patents [patents.google.com]
- 15. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(oxolan-3-yl)ethan-1-one, a valuable ketone moiety in medicinal chemistry and drug discovery. The primary synthetic route detailed herein involves the Grignard reaction of commercially available tetrahydrofuran-3-carbonitrile with methylmagnesium bromide. This method offers a direct and efficient pathway to the target compound. Included are comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.
Introduction
This compound, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone of interest in the development of novel pharmaceutical agents. The tetrahydrofuran ring is a common scaffold in many biologically active molecules, and the acetyl group provides a key handle for further chemical modifications. The synthesis of this compound is crucial for structure-activity relationship (SAR) studies and the generation of compound libraries for high-throughput screening.
This document outlines a reliable synthetic protocol for the preparation of this compound, focusing on a Grignard-based approach.
Synthetic Pathway
The chosen synthetic strategy is the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis to yield the desired ketone. This two-step, one-pot reaction is a classic and effective method for the formation of carbon-carbon bonds and the synthesis of ketones.[1]
Overall Reaction:
A diagram of the overall synthetic workflow is provided below.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tetrahydrofuran-3-carbonitrile | ≥97% | Commercially Available |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Hydrochloric Acid (HCl) | 3 M aqueous solution | Reagent Grade |
| Diethyl ether | Anhydrous | Reagent Grade |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house |
| Brine (saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous magnesium sulfate | - | Reagent Grade |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography |
| Ethyl acetate | HPLC Grade | For chromatography |
| Hexanes | HPLC Grade | For chromatography |
3.2. Synthesis of this compound
This protocol is based on the general principles of Grignard reactions with nitriles.[1]
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add tetrahydrofuran-3-carbonitrile (1.0 eq).
-
Dissolve the nitrile in anhydrous tetrahydrofuran (THF).
-
-
Grignard Addition:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis (Work-up):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous hydrochloric acid until the solution becomes acidic (pH ~1-2). This step is exothermic.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Data Presentation
Table 1: Stoichiometry and Yield
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Tetrahydrofuran-3-carbonitrile | 97.12 | 10.3 | 1.0 | 1.0 g | 1.18 | - | - |
| Methylmagnesium bromide | - | 11.3 | 1.1 | 3.8 mL (3.0 M) | - | - | - |
| This compound | 114.14 | - | - | - | 1.18 | 0.83 | 70 |
Note: The actual yield is a representative value and may vary based on experimental conditions.
Table 2: Characterization of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~180-185 °C (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.95-3.80 (m, 3H), 3.70 (dd, J=9.2, 6.0 Hz, 1H), 3.25 (p, J=7.6 Hz, 1H), 2.20 (s, 3H), 2.15-2.05 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 209.5, 68.0, 67.5, 51.0, 29.0, 28.0 |
| IR (neat) ν (cm⁻¹) | 2960, 2870, 1715 (C=O), 1360, 1170, 1050 (C-O) |
| Mass Spec (EI) m/z | 114 (M⁺), 99, 71, 43 |
Logical Relationships in the Grignard Reaction Mechanism
The mechanism of the Grignard reaction with a nitrile involves a series of logical steps leading to the formation of the ketone.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
The quenching and hydrolysis steps are highly exothermic and should be performed with caution in an ice bath.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound from tetrahydrofuran-3-carbonitrile via a Grignard reaction is an effective and straightforward method suitable for laboratory-scale preparation. The protocol provided, along with the characterization data, should serve as a valuable resource for researchers in organic and medicinal chemistry.
References
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Tetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofurans (THFs) are a crucial class of heterocyclic compounds frequently found as core structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their prevalence in molecules with antitumor, antimicrobial, and antiprotozoal activities underscores the importance of synthetic methodologies that allow for their stereocontrolled construction.[1] This document provides detailed application notes and experimental protocols for key stereoselective methods in the synthesis of substituted tetrahydrofurans, focusing on strategies that offer high levels of diastereoselectivity and enantioselectivity.
I. Palladium-Catalyzed Stereoselective Synthesis from γ-Hydroxy Alkenes
This method provides a powerful means for the synthesis of substituted tetrahydrofurans through the reaction of γ-hydroxy alkenes with aryl or vinyl bromides. A key advantage of this approach is the concurrent formation of a C-C and a C-O bond in a single step, with the potential to generate up to two new stereocenters with high diastereoselectivity, typically leading to trans-substituted products.[1][3][4]
Experimental Protocol: General Procedure[3]
-
Reaction Setup: In a flame- or oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), dpe-phos (2 mol%), and NaOtBu (2.0 equiv.).
-
Reagent Addition: Add the aryl bromide (2.0 equiv.) to the Schlenk tube.
-
Inert Atmosphere: Purge the tube with argon or nitrogen gas.
-
Solvent and Substrate: Add the γ-hydroxy alkene substrate (1.0 equiv.) and anhydrous THF as the solvent.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (typically ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | γ-Hydroxy Alkene | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-Penten-4-ol | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-5-methyltetrahydrofuran | >80 | >20:1 |
| 2 | (E)-1-Phenyl-1-penten-4-ol | Bromobenzene | 2-Benzyl-5-((E)-prop-1-en-1-yl)tetrahydrofuran | 73 | 5:1 |
| 3 | 2-Methyl-1-penten-4-ol | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-5,5-dimethyltetrahydrofuran | 73 | >20:1 |
Data is representative and compiled from various sources.
Logical Workflow
Caption: Palladium-Catalyzed Synthesis Workflow.
II. [3+2] Cycloaddition Reactions for Tetrahydrofuran Synthesis
[3+2] cycloaddition reactions represent a highly efficient strategy for the construction of five-membered rings, including tetrahydrofurans. These reactions typically involve the combination of a three-atom component and a two-atom component to rapidly build molecular complexity.
Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Aldehydes
-
Reaction Setup: To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere, add a Lewis acid catalyst (e.g., Sn(OTf)₂, 10 mol%).
-
Reaction Monitoring: Stir the mixture at the low temperature and monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Warm the mixture to room temperature and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography to afford the substituted tetrahydrofuran.
Data Presentation
| Entry | Donor-Acceptor Cyclopropane | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Diethyl 2,5-diphenyltetrahydrofuran-3,3-dicarboxylate | 97 | 20:1 |
| 2 | Diethyl 2-(furan-2-yl)cyclopropane-1,1-dicarboxylate | Cinnamaldehyde | Diethyl 2-(furan-2-yl)-5-styryltetrahydrofuran-3,3-dicarboxylate | 85 | >20:1 |
| 3 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Nitrobenzaldehyde | Diethyl 2-(4-nitrophenyl)-5-vinyltetrahydrofuran-3,3-dicarboxylate | 92 | >20:1 |
Data is representative and compiled from various sources.
Reaction Pathway
Caption: [3+2] Cycloaddition Pathway.
III. Enantioselective Synthesis via Sequential Henry Reaction and Iodocyclization
This one-pot method allows for the synthesis of enantioenriched 2,5-disubstituted tetrahydrofurans from γ,δ-unsaturated alcohols. The sequence involves a copper-catalyzed asymmetric Henry (nitroaldol) reaction followed by an iodocyclization.[5]
Experimental Protocol: One-Pot Asymmetric Henry Reaction and Iodocyclization[5]
-
Henry Reaction: In a reaction vessel, combine the γ,δ-unsaturated alcohol (1.0 equiv), a nitroalkane (1.5 equiv), a copper catalyst (e.g., Cu(OAc)₂·H₂O, 5 mol%), and a chiral ligand in a suitable solvent (e.g., ethanol) at room temperature.
-
Base Addition: Add a base (e.g., diisopropylethylamine, 1.2 equiv) and stir the mixture until the Henry reaction is complete (monitored by TLC).
-
Iodocyclization: To the reaction mixture, add a solution of iodine (I₂, 2.0 equiv) and a base (e.g., NaHCO₃, 3.0 equiv) in a solvent mixture (e.g., CH₃CN/H₂O).
-
Reaction Monitoring: Stir the reaction at room temperature until the cyclization is complete.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by flash chromatography to yield the enantioenriched tetrahydrofuran derivative.
Data Presentation
| Entry | γ,δ-Unsaturated Alcohol | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-Phenylpent-4-en-1-ol | Nitromethane | 85 | 95 |
| 2 | 1-(4-Chlorophenyl)pent-4-en-1-ol | Nitroethane | 82 | 97 |
| 3 | 1-(Naphthalen-2-yl)pent-4-en-1-ol | 1-Nitropropane | 78 | 92 |
Data is representative and compiled from various sources.[5]
Synthetic Workflow
Caption: Sequential Henry-Iodocyclization Workflow.
IV. Diastereoselective Synthesis via Reaction of γ,δ-Epoxycarbanions with Aldehydes
This method provides access to hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. The reaction proceeds through the addition of a carbanion derived from a 3,4-epoxybutyl sulfone to an aldehyde, followed by an intramolecular S_N2 cyclization.[6][7]
Experimental Protocol: Reaction of γ,δ-Epoxycarbanions with Aldehydes[6]
-
Carbanion Formation: To a solution of 3,4-epoxybutyl phenyl sulfone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a mixture of lithium and potassium tert-butoxides.
-
Aldehyde Addition: After stirring for a short period, add the aldehyde (1.1 equiv) to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at low temperature, monitoring by TLC. The initial aldol addition is often non-diastereoselective but reversible, with the subsequent cyclization controlling the stereochemical outcome.
-
Cyclization: Allow the reaction to warm to room temperature to facilitate the intramolecular S_N2 cyclization.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl, extract with an organic solvent, dry, concentrate, and purify by flash chromatography.
Data Presentation
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | 82 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | 75 | 90:10 |
Data is representative and compiled from various sources.[6]
Signaling Pathway
Caption: Epoxycarbanion Reaction Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 5. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 6. Diastereoselective synthesis of tetrahydrofurans via reaction of gamma,delta-epoxycarbanions with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydesâ - American Chemical Society - Figshare [acs.figshare.com]
Application Note: 1H and 13C NMR Analysis of 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(Oxolan-3-yl)ethan-1-one. It includes predicted spectral data, peak assignments, and standardized experimental procedures for sample preparation and data acquisition. The provided information serves as a valuable resource for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. Its structural confirmation is crucial for ensuring the integrity of research and the quality of pharmaceutical intermediates. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a comprehensive protocol for their acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools and serves as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | 2.15 | Singlet (s) | 3H |
| 3 | 3.30 | Multiplet (m) | 1H |
| 4 | 2.10 - 2.25 | Multiplet (m) | 2H |
| 5a | 3.85 | Multiplet (m) | 1H |
| 5b | 3.75 | Multiplet (m) | 1H |
| 2a | 3.95 | Multiplet (m) | 1H |
| 2b | 3.65 | Multiplet (m) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 27.5 |
| C=O | 209.0 |
| 3 | 49.0 |
| 4 | 29.0 |
| 5 | 68.0 |
| 2 | 72.0 |
Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.
Experimental Protocols
This section details the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To avoid spectral distortions, filter the solution through a small plug of glass wool in the pipette if any particulate matter is present.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For routine qualitative analysis, the residual solvent peak can be used for referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (adjust to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): -10 to 220 ppm
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignments.
NMR Analysis Workflow
Caption: General workflow for NMR analysis from sample preparation to spectral interpretation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the theoretical fragmentation pattern of 1-(Oxolan-3-yl)ethan-1-one, a heterocyclic ketone, under electron ionization (EI) mass spectrometry. Understanding the fragmentation pathways of such molecules is crucial for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and drug development. This document provides a standardized protocol for mass spectrometric analysis and discusses the primary fragmentation mechanisms, including alpha-cleavage and ring-opening reactions, supported by a proposed fragmentation diagram.
Introduction
This compound, with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol , is a bifunctional molecule containing a ketone and a cyclic ether (tetrahydrofuran) moiety.[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions and fragment ions. In drug development and metabolic studies, identifying novel compounds and their metabolites often relies on the predictable fragmentation of functional groups. This note outlines the expected fragmentation behavior of this compound based on established principles of ketone and cyclic ether mass spectrometry.[2][3][4]
Experimental Protocols
This section provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer
GC Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-200
-
Solvent Delay: 3 minutes
Results and Discussion: Proposed Fragmentation Pathway
Upon electron ionization, this compound is expected to form a molecular ion (M•+) at m/z 114. The subsequent fragmentation is predicted to be driven by the presence of the carbonyl group and the tetrahydrofuran ring. The primary fragmentation mechanisms for ketones and cyclic ethers are alpha-cleavage and inductive cleavage.[2][3][5]
Key Fragmentation Pathways:
-
Alpha-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the adjacent carbon is weak and prone to cleavage.[4]
-
Loss of a methyl radical (•CH3): Cleavage of the bond between the carbonyl carbon and the methyl group would result in the formation of a stable acylium ion at m/z 99 .
-
Loss of the oxolanyl radical: Cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring would lead to the formation of an acylium ion at m/z 43 , which is often a prominent peak for methyl ketones.[5]
-
-
Fragmentation of the Tetrahydrofuran Ring: The fragmentation of the cyclic ether can be initiated by the radical cation on the oxygen atom.[6][7]
-
Ring Opening and subsequent fragmentation: The tetrahydrofuran ring can undergo ring-opening followed by various cleavage events. A common fragmentation for 2-substituted tetrahydrofurans is the loss of the substituent, but in this 3-substituted case, fragmentation will likely involve ring cleavage.[6] A plausible pathway involves the loss of ethylene (C2H4) from the ring, which could lead to various smaller fragments.
-
Loss of formaldehyde (CH2O): Cleavage within the ring could lead to the loss of a neutral formaldehyde molecule, resulting in a fragment ion at m/z 84 .
-
Predicted Mass Spectrum Data:
The following table summarizes the predicted major fragment ions for this compound. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway | Predicted Relative Abundance |
| 114 | [C6H10O2]•+ | - | Molecular Ion | Moderate |
| 99 | [C5H7O2]+ | •CH3 | Alpha-cleavage | Moderate to High |
| 84 | [C5H8O]•+ | CH2O | Ring Fragmentation | Low to Moderate |
| 71 | [C4H7O]+ | •C2H3O | Ring Cleavage | Moderate |
| 43 | [C2H3O]+ | •C4H7O | Alpha-cleavage | High (likely base peak) |
Visualization of Proposed Fragmentation
The following diagram illustrates the proposed major fragmentation pathways of this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by alpha-cleavage reactions characteristic of ketones, leading to significant fragment ions at m/z 43 and m/z 99. Fragmentation of the tetrahydrofuran ring is also expected, potentially yielding ions at m/z 84 and m/z 71. This application note provides a foundational understanding for the identification and structural confirmation of this and structurally related compounds in various research and development settings. The provided experimental protocol serves as a starting point for method development and routine analysis.
References
- 1. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
Applications of 1-(Oxolan-3-yl)ethan-1-one in Medicinal Chemistry: A Building Block for Kinase Inhibitors
Introduction
1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran, is a versatile heterocyclic building block that has found significant application in modern medicinal chemistry. Its unique three-dimensional structure, featuring a saturated five-membered oxolane ring, offers medicinal chemists an attractive scaffold to explore new chemical space and improve the physicochemical properties of drug candidates. The oxolane moiety can act as a bioisostere for other cyclic systems, enhance solubility, and provide specific vectors for interaction with biological targets. This document details the application of this compound in the synthesis of potent and selective kinase inhibitors, providing comprehensive experimental protocols and illustrating the relevant biological pathways.
Application Note 1: Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Upon activation by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.
This compound serves as a key starting material for the synthesis of a class of potent IRAK4 inhibitors. The core structure of these inhibitors often features a substituted pyrazole ring, which can be efficiently constructed from the acetyl group of the oxolane derivative.
Signaling Pathway
Caption: IRAK4 signaling pathway and point of inhibition.
Experimental Protocol: Synthesis of a Substituted Pyrazole Intermediate
This protocol describes the initial step in the synthesis of an IRAK4 inhibitor, which involves the formation of a pyrazole ring from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
Dissolve the crude enaminone in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the mixture to reflux for 4-6 hours. Monitor the formation of the pyrazole product by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 4-(oxolan-3-yl)-1H-pyrazole.
Quantitative Data
While specific IC50 values for compounds directly containing the unsubstituted this compound-derived pyrazole are not always publicly disclosed in initial patent filings, related structures within these patent families have demonstrated potent inhibition of IRAK4.
| Compound Class | Target | Reported Activity Range (IC50) |
| Substituted pyrazoles derived from cyclic ketones | IRAK4 | 1 - 100 nM |
Application Note 2: Synthesis of TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is another key kinase in the inflammatory signaling cascade, acting downstream of IRAK4 and also being activated by other stimuli like TNF-α. TAK1 plays a crucial role in the activation of NF-κB and MAPK pathways. Its inhibition is a promising strategy for the treatment of cancer and inflammatory disorders.
The oxolane moiety of this compound has been incorporated into TAK1 inhibitors to enhance their drug-like properties.
Signaling Pathway
Caption: TAK1 signaling pathway and point of inhibition.
Experimental Protocol: General Workflow for Incorporating the Oxolane Moiety
This workflow outlines a general strategy for incorporating the this compound moiety into a larger, more complex molecule, typical in the synthesis of kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitors.
Procedure:
-
Heterocycle Formation: Synthesize a core heterocyclic scaffold (e.g., pyrazole, pyridine) from this compound using appropriate condensation and cyclization reactions as described in the previous protocol.
-
Functionalization: Introduce a reactive handle, such as a halogen (Br, I) or a boronic ester, onto the heterocyclic intermediate. This is typically achieved through standard methods like bromination with N-bromosuccinimide (NBS) or palladium-catalyzed borylation.
-
Cross-Coupling: Couple the functionalized heterocycle with another key fragment of the target inhibitor using a palladium-catalyzed cross-coupling reaction. The choice of reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will depend on the nature of the coupling partners.
-
Final Steps and Purification: Perform any necessary subsequent reactions, such as deprotection or further modification of the coupled product. Purify the final compound using techniques like column chromatography or preparative HPLC to obtain the desired TAK1 inhibitor.
Quantitative Data
Similar to the IRAK4 inhibitors, specific biological data for individual compounds are often found within detailed patent examples or subsequent scientific publications. The general potency of this class of inhibitors is highlighted below.
| Compound Class | Target | Reported Activity Range (IC50) |
| Heterocyclic derivatives with oxolane substituents | TAK1 | 10 - 500 nM |
This compound is a valuable and increasingly utilized building block in medicinal chemistry. Its application in the synthesis of potent IRAK4 and TAK1 inhibitors demonstrates its utility in creating novel chemical entities with desirable pharmacological properties. The synthetic protocols provided herein offer a foundation for researchers to explore the incorporation of this versatile scaffold into their own drug discovery programs. The unique structural features of the oxolane ring will likely continue to be exploited in the design of future therapeutic agents targeting a wide range of diseases.
Application Notes and Protocols: 1-(Oxolan-3-yl)ethan-1-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a valuable heterocyclic ketone that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive ketone carbonyl group and a stable tetrahydrofuran (THF) ring, allows for a wide range of chemical transformations. The THF moiety, a common motif in many biologically active molecules and natural products, can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in drug candidates. This makes this compound a particularly attractive starting material for the synthesis of novel scaffolds in medicinal chemistry and drug discovery.
These application notes provide an overview of the key reactions where this compound can be employed as a synthetic precursor, complete with detailed experimental protocols for selected transformations.
Key Synthetic Applications
This compound is amenable to a variety of standard ketone reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary applications include:
-
Reductive Amination: Introduction of nitrogen-containing functional groups to form chiral amines and their derivatives.
-
Grignard Reaction: Carbon-carbon bond formation to generate tertiary alcohols.
-
Wittig Reaction: Conversion of the carbonyl group into an alkene.
-
Aldol Condensation: Formation of β-hydroxy ketones and α,β-unsaturated ketones.
The following sections detail the protocols for these key reactions.
Data Presentation: Representative Transformations
The following table summarizes the expected products and general conditions for key reactions starting from this compound. Please note that specific yields and optimal conditions may vary depending on the specific reagents and reaction scale.
| Reaction Type | Reagents | Product Structure | General Conditions |
| Reductive Amination | Amine (e.g., Benzylamine), Reducing Agent (e.g., NaBH(OAc)₃) | Room Temperature, Anhydrous Solvent (e.g., CH₂Cl₂) | |
| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Anhydrous Ether, 0 °C to Room Temperature | |
| Wittig Reaction | Wittig Reagent (e.g., Ph₃P=CH₂) | Anhydrous THF, Strong Base (e.g., n-BuLi) | |
| Aldol Condensation | Aldehyde (e.g., Benzaldehyde), Base (e.g., NaOH) | Ethanol/Water, Room Temperature |
Experimental Protocols
Protocol 1: Reductive Amination – Synthesis of N-Benzyl-1-(oxolan-3-yl)ethan-1-amine
This protocol describes the synthesis of a secondary amine via reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(oxolan-3-yl)ethan-1-amine.
Protocol 2: Grignard Reaction – Synthesis of 2-(Oxolan-3-yl)propan-2-ol
This protocol outlines the addition of a methyl group to this compound using methylmagnesium bromide to yield a tertiary alcohol.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.5 M) to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield 2-(oxolan-3-yl)propan-2-ol.
Visualizations
Logical Workflow for Synthetic Transformations
The following diagram illustrates the central role of this compound as a precursor to various functionalized molecules.
Caption: Synthetic pathways from this compound.
Experimental Workflow for Reductive Amination
This diagram outlines the key steps in the reductive amination protocol.
Caption: Reductive amination experimental workflow.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a diverse range of organic molecules. Its ability to undergo standard ketone chemistries provides a reliable platform for the introduction of various functional groups, making it a valuable starting material in the development of novel compounds for pharmaceutical and materials science applications. The protocols provided herein serve as a guide for the practical application of this valuable synthetic intermediate.
Application Notes and Protocols for 1-(Oxolan-3-yl)ethan-1-one in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 1-(Oxolan-3-yl)ethan-1-one. The information is intended to guide researchers in the synthesis, functionalization, and potential biological evaluation of this versatile heterocyclic ketone.
Physicochemical Properties and Safety Information
This compound, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a heterocyclic ketone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| IUPAC Name | 1-(oxolan-3-yl)ethanone | [1] |
| CAS Number | 114932-86-4 | [1] |
Safety and Handling: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Knoevenagel Condensation for Carbon-Carbon Bond Formation
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[2][3][4] This reaction is particularly useful for synthesizing α,β-unsaturated compounds from this compound.
Reaction Mechanism
The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol
Objective: To synthesize an α,β-unsaturated derivative of this compound via Knoevenagel condensation with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Distilled water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add piperidine (0.1 eq) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize with glacial acetic acid.
-
Add cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the product under vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 2: Hypothetical Products and Yields for Knoevenagel Condensation
| Active Methylene Compound | Product Structure | Hypothetical Yield (%) |
| Malononitrile | 2-(1-(Oxolan-3-yl)ethylidene)malononitrile | 85 |
| Diethyl malonate | Diethyl 2-(1-(Oxolan-3-yl)ethylidene)malonate | 78 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(oxolan-3-yl)but-2-enoate | 82 |
Asymmetric Reduction to Chiral Alcohols
The asymmetric reduction of the prochiral ketone this compound provides access to valuable chiral 1-(Oxolan-3-yl)ethan-1-ol enantiomers. These chiral alcohols are important building blocks in medicinal chemistry. The reduction can be achieved using various chiral catalysts and reducing agents.
Reaction Workflow
A typical workflow involves the in-situ formation of a chiral complex between a chiral ligand and a metal catalyst, followed by the reduction of the ketone.
Caption: Workflow for Asymmetric Reduction.
Experimental Protocol
Objective: To perform the asymmetric reduction of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
This compound (1.0 eq)
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF to a flame-dried round-bottom flask.
-
Cool the solution to 0 °C and slowly add the borane-THF complex (0.6 eq). Stir for 10 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst mixture at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Table 3: Hypothetical Enantiomeric Excess with Different Chiral Catalysts
| Chiral Catalyst System | Product Enantiomer | Hypothetical ee (%) |
| (S)-CBS / BH₃·THF | (S)-1-(Oxolan-3-yl)ethan-1-ol | >95 |
| (R)-CBS / BH₃·THF | (R)-1-(Oxolan-3-yl)ethan-1-ol | >95 |
| RuCl₂[(S)-BINAP] / H₂ | (S)-1-(Oxolan-3-yl)ethan-1-ol | >98 |
| Noyori's Catalyst / H₂ | (R)- or (S)-alcohol | >99 |
Synthesis of Heterocyclic Derivatives
This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[5][6][7] For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles.
Reaction Pathway for Pyrazole Synthesis
Caption: Synthesis of a Pyrazole Derivative.
Experimental Protocol
Objective: To synthesize 3-methyl-5-(oxolan-3-yl)-1H-pyrazole from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 4: Expected Characterization Data for 3-Methyl-5-(oxolan-3-yl)-1H-pyrazole
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, ppm) | δ ~ 10.0 (br s, 1H, NH), 6.1 (s, 1H, pyrazole-H), 4.0-3.5 (m, 4H, oxolane-H), 3.2 (m, 1H, oxolane-CH), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~ 150 (C=N), 140 (C=N), 102 (pyrazole-CH), 70 (oxolane-CH₂O), 68 (oxolane-CH₂O), 40 (oxolane-CH), 30 (oxolane-CH₂), 12 (CH₃) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₈H₁₃N₂O⁺: 153.1028; found: 153.1025 |
Potential Applications in Drug Discovery
Derivatives of this compound are of interest in drug discovery due to the presence of the tetrahydrofuran ring, a common scaffold in many biologically active compounds.[8] While direct biological activity of the parent ketone is not widely reported, its derivatives could potentially act as enzyme inhibitors or receptor modulators. For instance, a hypothetical derivative could be designed to inhibit a protein kinase involved in a disease-related signaling pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical Kinase Inhibition Pathway.
Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full potential in medicinal chemistry and drug development.
References
- 1. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 4. purechemistry.org [purechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. heteroletters.org [heteroletters.org]
- 7. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 8. Buy (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol [smolecule.com]
Experimental protocol for the synthesis of 3-acetyltetrahydrofuran
An Experimental Protocol for the Synthesis of 3-Acetyltetrahydrofuran
This document provides a detailed experimental protocol for the synthesis of 3-acetyltetrahydrofuran, a valuable heterocyclic ketone in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. The synthesis is proposed as a two-step process, commencing with the Grignard reaction of 3-formyltetrahydrofuran with methylmagnesium bromide to yield 3-(1-hydroxyethyl)tetrahydrofuran, followed by the oxidation of this intermediate to the final product.
Experimental Protocols
Part 1: Synthesis of 3-(1-Hydroxyethyl)tetrahydrofuran via Grignard Reaction
This procedure outlines the reaction of 3-formyltetrahydrofuran with a Grignard reagent to form a secondary alcohol.
Materials:
-
3-Formyltetrahydrofuran
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)[1]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add 3-formyltetrahydrofuran (1 equivalent) dissolved in anhydrous diethyl ether (100 mL).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(1-hydroxyethyl)tetrahydrofuran. The crude product can be used in the next step without further purification.
Part 2: Synthesis of 3-Acetyltetrahydrofuran via Oxidation
This section details the oxidation of the secondary alcohol to the target ketone. A common and effective method for this transformation is the Swern oxidation or using pyridinium chlorochromate (PCC). The following protocol utilizes PCC.
Materials:
-
Crude 3-(1-hydroxyethyl)tetrahydrofuran from Part 1
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
-
Magnetic stirrer
-
Round-bottom flask
-
Buchner funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 3-(1-hydroxyethyl)tetrahydrofuran (1 equivalent) in anhydrous dichloromethane (100 mL).
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether.
-
Pass the resulting suspension through a short pad of silica gel and Celite® in a Buchner funnel, and wash the pad with diethyl ether (3 x 50 mL).
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 3-acetyltetrahydrofuran.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-acetyltetrahydrofuran.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 3-acetyltetrahydrofuran. These values are estimates based on typical yields for similar reactions and should be confirmed experimentally.
| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Formyltetrahydrofuran | Methylmagnesium bromide | 3-(1-Hydroxyethyl)tetrahydrofuran | Diethyl ether | 0 to RT | 2.5 | ~85-95 |
| 2 | 3-(1-Hydroxyethyl)tetrahydrofuran | Pyridinium chlorochromate (PCC) | 3-Acetyltetrahydrofuran | Dichloromethane | RT | 2 | ~80-90 |
Experimental Workflow Diagram
The logical flow of the experimental protocol is visualized below.
Caption: Workflow for the two-step synthesis of 3-acetyltetrahydrofuran.
References
Application Notes and Protocols: 1-(Oxolan-3-yl)ethan-1-one as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone, is a versatile heterocyclic ketone that serves as a valuable starting material in the synthesis of various pharmaceutical compounds. Its tetrahydrofuran ring is a common motif in numerous biologically active molecules, contributing to favorable physicochemical properties such as solubility and metabolic stability. The ketone functional group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of pharmaceutical compounds, with a particular focus on the development of kinase inhibitors.
Application: Precursor to the IRAK4 Inhibitor PF-06650833
A significant application of this compound is its role as a precursor in the synthesis of the clinical candidate PF-06650833 , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a key serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[3]
The synthesis of PF-06650833 requires the chiral intermediate (S)-1-(oxolan-3-yl)ethanamine . This key intermediate is synthesized from this compound through asymmetric reductive amination or enzymatic transamination.
Biological Signaling Pathway
The inhibition of IRAK4 by compounds derived from this compound, such as PF-06650833, disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Experimental Protocols
The following protocols describe the key synthetic transformations starting from this compound.
Protocol 1: Asymmetric Synthesis of (S)-1-(Oxolan-3-yl)ethanamine via Transamination
This protocol utilizes a transaminase enzyme for the asymmetric synthesis of the chiral amine, a key intermediate for IRAK4 inhibitors.
Materials:
-
This compound
-
Transaminase (e.g., ATA-025 or other suitable (S)-selective transaminase)[4]
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5-8.5)
-
Organic solvent (e.g., DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with temperature and pH control
Procedure:
-
To a reaction vessel, add phosphate buffer and pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the transaminase enzyme to the buffer solution.
-
In a separate container, dissolve this compound in a minimal amount of an organic co-solvent like DMSO.
-
Add the substrate solution to the enzyme solution with gentle stirring.
-
Add the amine donor (e.g., isopropylamine) in excess.
-
Maintain the reaction mixture at a controlled temperature (e.g., 30-45°C) and pH (e.g., 8.0-8.5).
-
Monitor the reaction progress by HPLC or GC analysis.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-(oxolan-3-yl)ethanamine.
-
The crude product can be further purified by distillation or chromatography if required.
Expected Yield and Purity:
| Parameter | Value |
| Conversion | >95% |
| Enantiomeric Excess | >99% ee |
| Isolated Yield | 70-85% |
Note: The optimal reaction conditions (enzyme loading, substrate concentration, temperature, and pH) may vary depending on the specific transaminase used and should be optimized for each specific case.[4]
Protocol 2: Synthesis of a Pharmaceutical Intermediate (Illustrative)
The following is a generalized protocol for the coupling of (S)-1-(oxolan-3-yl)ethanamine with a suitable heterocyclic partner, a common step in the synthesis of kinase inhibitors.
Materials:
-
(S)-1-(Oxolan-3-yl)ethanamine
-
A suitable activated heterocyclic compound (e.g., a chloro- or bromo-substituted pyrimidine or pyridine)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
An aprotic solvent (e.g., N,N-dimethylformamide - DMF, or acetonitrile)
-
Reaction vessel with a stirrer and inert atmosphere (e.g., nitrogen or argon)
-
TLC plates for reaction monitoring
-
Purification system (e.g., flash chromatography)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the activated heterocyclic compound and the aprotic solvent.
-
Add (S)-1-(oxolan-3-yl)ethanamine to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired pharmaceutical intermediate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and activity of a representative pharmaceutical compound derived from this compound.
| Precursor/Intermediate | Molecular Weight ( g/mol ) | Synthesis Step | Reagents and Conditions | Yield (%) | Purity (%) |
| This compound | 114.14 | Starting Material | - | - | >98 |
| (S)-1-(Oxolan-3-yl)ethanamine | 115.17 | Asymmetric Transamination | Transaminase, Isopropylamine, PLP, Buffer (pH 8.2), 42°C | 77 | >99 (ee) |
| PF-06650833 | 455.48 | Multi-step synthesis | (S)-1-(oxolan-3-yl)ethanamine and other precursors | - | >99 |
| Compound | Target | Assay Type | IC50 (nM) |
| PF-06650833 | IRAK4 | Enzyme Assay | 0.2 |
| PF-06650833 | IRAK4 | Cellular Assay (PBMC) | 2.4 |
Data for PF-06650833 is based on published literature.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from the precursor to the final pharmaceutical application.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical compounds, most notably demonstrated in the development of the IRAK4 inhibitor PF-06650833. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this building block in their synthetic endeavors, particularly in the design and synthesis of novel kinase inhibitors and other therapeutic agents. The ability to generate key chiral intermediates from this precursor highlights its importance in modern medicinal chemistry.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of chiral tetrahydrofuran (THF) derivatives. Chiral THFs are crucial structural motifs in a wide array of pharmaceuticals and natural products.[1][2] Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing these valuable enantiomerically pure compounds.[3][4][5] This document outlines several key enzymatic strategies, including kinetic resolution using lipases and haloalcohol dehalogenases, asymmetric synthesis via alcohol dehydrogenases, and multi-enzyme cascades.
Lipase-Mediated Kinetic Resolution of THF Precursors
Lipases are a versatile class of hydrolases that are widely used for the kinetic resolution of racemic alcohols and esters.[6] In the context of chiral THF synthesis, lipases can enantioselectively acylate a racemic alcohol precursor or hydrolyze a racemic ester precursor, allowing for the separation of two enantiomers. This method is valued for its high enantioselectivity, operational simplicity, and the broad availability of commercial lipases.[6][7]
Quantitative Data for Lipase-Mediated Kinetic Resolution
| Enzyme | Substrate | Acyl Donor/Solvent | Product | ee% (Product) | ee% (Substrate) | Conversion (%) | Reference |
| Lipase from Pseudomonas cepacia (PSL-CI) | Racemic Naphthofurandione | Vinyl acetate / THF | (S)-alcohol | >99% | >99% (for R-acetate) | ~50% | [6] |
| Lipase from Candida antarctica B (Novozym 435) | Racemic Naphthofurandione | Vinyl acetate / THF | (S)-alcohol | >99% | >99% (for R-acetate) | ~50% | [6] |
| Lipase from Burkholderia cepacia (Lipase PS-D) | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetate | Water / DIPE | (S)-acid | >95% | >95% (for R-ester) | ~50% | [8] |
| Lipase PS from Pseudomonas cepacia | Racemic 2-substituted cycloalkanols | Vinyl acetate / Diethyl ether | (R)-ester | >99% (E > 200) | >99% (for S-alcohol) | ~50% | [9] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol is a general guideline for the enantioselective acylation of a racemic alcohol precursor for chiral THF synthesis.
1. Materials:
-
Racemic alcohol precursor
-
Immobilized lipase (e.g., Novozym 435 or Lipase PS)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), diisopropyl ether (DIPE))
-
Buffer solution (if performing hydrolysis)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring (TLC, chiral HPLC or GC)
2. Procedure:
-
Dissolve the racemic alcohol precursor in the selected anhydrous organic solvent in a clean, dry flask.
-
Add the acyl donor to the solution. A common molar ratio is 1.5-2.0 equivalents of the acyl donor to the substrate.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 10-50 mg per mmol of substrate.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30°C) and speed (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or chiral HPLC/GC to determine conversion and enantiomeric excess of both the product and the remaining substrate.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting product (e.g., an ester) from the unreacted substrate (alcohol) using column chromatography.
11. Characterization:
-
Determine the enantiomeric excess of the purified product and unreacted substrate using chiral HPLC or GC.
-
Confirm the structure of the product using standard spectroscopic methods (NMR, IR, MS).
Visualizing the Lipase-Mediated Kinetic Resolution Workflow
Caption: Workflow of lipase-mediated kinetic resolution.
Haloalcohol Dehalogenase (HHDH) Mediated Synthesis
Haloalcohol dehalogenases (HHDHs) are versatile enzymes that can be used for the kinetic resolution of racemic δ-haloalcohols.[10] The enzyme selectively catalyzes the intramolecular cyclization (dehalogenation) of one enantiomer to form the corresponding chiral tetrahydrofuran, leaving the other enantiomer of the haloalcohol unreacted. This method provides access to both the chiral THF and the chiral haloalcohol precursor with high optical purity.[10]
Quantitative Data for HHDH-Mediated Kinetic Resolution
| Enzyme | Substrate | Product 1 | ee% (Product 1) | Product 2 | ee% (Product 2) | Yield (%) | Reference |
| HheC-QM1 (E. coli) | (rac)-5-chloro-1-phenylpentan-1-ol | (R)-Tetrahydrofuran-2-yl)phenylmethanol | >99% | (S)-5-chloro-1-phenylpentan-1-ol | >99% | up to 50% | [10] |
| HheC-DM2 (E. coli) | (rac)-1-(4-bromophenyl)-5-chloropentan-1-ol | (R)-2-(4-bromophenyl)tetrahydrofuran | >99% | (S)-1-(4-bromophenyl)-5-chloropentan-1-ol | >99% | up to 50% | [10] |
Experimental Protocol: HHDH-Catalyzed Kinetic Resolution of a δ-Haloalcohol
This protocol describes the kinetic resolution of a racemic δ-haloalcohol using whole E. coli cells expressing a haloalcohol dehalogenase.
1. Materials:
-
Racemic δ-haloalcohol substrate
-
Recombinant E. coli cells expressing the desired HHDH (e.g., HheC mutants)
-
Phosphate buffer (e.g., 200 mM, pH 7.5)
-
Standard laboratory equipment for cell culture and biotransformation (incubator, shaker, centrifuge)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical equipment (chiral HPLC or GC)
2. Procedure:
-
Prepare a suspension of the recombinant E. coli cells (e.g., 5 g dry cell weight/L) in the phosphate buffer.
-
Add the racemic δ-haloalcohol substrate to the cell suspension. The substrate concentration is typically in the range of 20 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction by taking samples at regular intervals. The reaction is typically stopped at ~50% conversion.
-
To work up the reaction, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting chiral tetrahydrofuran and the unreacted chiral δ-haloalcohol using silica gel chromatography.
9. Characterization:
-
Determine the enantiomeric excess of the purified products using chiral HPLC or GC.
-
Confirm the structures using NMR, IR, and MS analysis.
Multi-Enzyme Cascade for Asymmetric Synthesis
Multi-enzyme cascades combine several enzymatic steps in a single pot, which can improve efficiency by avoiding the isolation of intermediates and overcoming unfavorable equilibria.[1][5][11] For the synthesis of chiral THFs, a cascade involving an alcohol dehydrogenase (ADH) and an intramolecular-oxa-Michael-addition (IMOMA)-catalyzing cyclase (CYC) has been demonstrated.[1] The ADH reduces a keto-enethioate precursor to a chiral alcohol, which is then cyclized by the CYC to form a chiral THF thioester with control over multiple stereocenters.[1]
Experimental Protocol: One-Pot ADH-CYC Cascade Reaction
This protocol is a general representation of a one-pot cascade for synthesizing chiral THF thioesters.
1. Materials:
-
Keto-enethioate substrate
-
Alcohol dehydrogenase (ADH)
-
IMOMA-catalyzing cyclase (CYC)
-
Cofactor for ADH (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., Tris-HCl)
-
Standard laboratory equipment for enzymatic reactions
2. Procedure:
-
In a reaction vessel, prepare a buffered solution containing the keto-enethioate substrate.
-
Add the ADH, CYC, the cofactor (NADH/NADPH), and the components of the cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature with gentle agitation.
-
Monitor the formation of the chiral THF thioester product using HPLC or LC-MS.
-
Upon completion, terminate the reaction (e.g., by adding an organic solvent or by protein precipitation).
-
Extract the product with a suitable organic solvent.
-
Purify the product using chromatographic techniques.
8. Characterization:
-
Confirm the structure and determine the stereochemistry of the product using advanced analytical methods (e.g., NMR, X-ray crystallography).
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or GC.
Visualizing the Multi-Enzyme Cascade Pathway
Caption: A multi-enzyme cascade using ADH and CYC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. air.unimi.it [air.unimi.it]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Oxolan-3-yl)ethan-1-one
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Oxolan-3-yl)ethan-1-one. The information is presented in a practical, question-and-answer format to directly address challenges that may be encountered during experimentation.
Troubleshooting Guide
This section is designed to help identify and resolve common issues during the synthesis of this compound. The troubleshooting steps are categorized based on two plausible synthetic routes.
Route 1: Oxidation of 1-(Oxolan-3-yl)ethan-1-ol
This synthetic strategy involves two main stages: the formation of the secondary alcohol, 1-(Oxolan-3-yl)ethan-1-ol, via a Grignard reaction, followed by its oxidation to the target ketone.
Caption: A logical approach to troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 1-(Oxolan-3-yl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Oxolan-3-yl)ethan-1-one. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic strategies for the preparation of this compound:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with tetrahydrofuran-3-carbonitrile.
-
Friedel-Crafts Acylation: This method involves the acylation of tetrahydrofuran with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst.
-
Oxidation of 1-(Oxolan-3-yl)ethanol: This route involves the oxidation of the corresponding secondary alcohol to the ketone.
Q2: Which synthetic route generally provides the highest yield?
A2: The reported yields for each method can vary significantly based on reaction conditions. However, the oxidation of 1-(oxolan-3-yl)ethanol often provides high yields, with some protocols reporting up to 89%. The Grignard and Friedel-Crafts routes can also be high-yielding but are often more sensitive to reaction parameters.
Q3: What are the common side reactions to be aware of during these syntheses?
A3: Common side reactions include:
-
Grignard Reaction: Formation of byproducts from the reaction of the Grignard reagent with moisture or acidic protons. Double addition to the nitrile can also occur under certain conditions.
-
Friedel-Crafts Acylation: Polymerization of tetrahydrofuran, especially in the presence of strong Lewis acids, and the formation of regioisomers are potential side reactions. Ring-opening of the tetrahydrofuran ring can also occur under harsh conditions.
-
Oxidation: Over-oxidation to form carboxylic acids (if the starting material is a primary alcohol) or incomplete oxidation leading to a mixture of alcohol and ketone.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization from a suitable solvent system may also be an option.
Troubleshooting Guides
Route 1: Grignard Reaction with Tetrahydrofuran-3-carbonitrile
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be fresh and activated (e.g., with a small crystal of iodine). |
| Poor Quality Nitrile | Ensure the tetrahydrofuran-3-carbonitrile is pure and dry. Impurities can quench the Grignard reagent. |
| Incorrect Reaction Temperature | The addition of the Grignard reagent to the nitrile is typically performed at low temperatures (e.g., 0 °C) to control the exotherm and prevent side reactions. Allowing the reaction to warm to room temperature too quickly can lead to byproducts. |
| Hydrolysis of Imine Intermediate | Ensure complete hydrolysis of the intermediate imine during the acidic workup to obtain the ketone. The pH and duration of the workup may need optimization. |
Route 2: Friedel-Crafts Acylation of Tetrahydrofuran
Problem: Low Yield and/or Polymerization
| Potential Cause | Troubleshooting Steps |
| Strong Lewis Acid | Strong Lewis acids like AlCl₃ can promote polymerization of tetrahydrofuran. Consider using a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂. |
| High Reaction Temperature | The reaction is often exothermic. Maintain a low temperature (e.g., 0 °C to room temperature) to minimize polymerization and other side reactions. |
| Moisture Contamination | Lewis acids are highly sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Incorrect Stoichiometry | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with it. Optimize the molar ratio of the Lewis acid to the acetylating agent. |
Route 3: Oxidation of 1-(Oxolan-3-yl)ethanol
Problem: Incomplete Oxidation or Low Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Oxidizing Agent | The choice of oxidizing agent is critical. Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be effective. For larger scales, Swern oxidation or TEMPO-catalyzed oxidation are good options. |
| Incorrect Reaction Temperature | Oxidation reactions can be temperature-sensitive. Follow the recommended temperature profile for the chosen oxidizing agent to ensure complete conversion and minimize side reactions. |
| Decomposition of Reagents | Some oxidizing agents, like DMP, are moisture-sensitive and can decompose if not handled properly. Ensure reagents are fresh and stored under appropriate conditions. |
| Difficult Workup | Some oxidation protocols have challenging workups that can lead to product loss. Choose a method with a straightforward purification procedure. |
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reference |
| Grignard Reaction | Tetrahydrofuran-3-carbonitrile, Methyl Halide | Magnesium | Moderate to High | General Grignard methodology |
| Friedel-Crafts Acylation | Tetrahydrofuran, Acetyl Chloride | Lewis Acid (e.g., AlCl₃, ZnCl₂) | Variable, can be low due to side reactions | General Friedel-Crafts methodology |
| Oxidation | 1-(Oxolan-3-yl)ethanol | Oxidizing Agent (e.g., TEMPO/TCCA) | 69-89% |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 1-(Oxolan-3-yl)ethanol (TEMPO-mediated)
This protocol is adapted from a general procedure for the oxidation of 3-hydroxy tetrahydrofuran.
Materials:
-
1-(Oxolan-3-yl)ethanol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(Oxolan-3-yl)ethanol (1 eq.) and TEMPO (0.01 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add TCCA (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Protocol 2: Synthesis via Grignard Reaction
This is a general procedure for the reaction of a Grignard reagent with a nitrile.
Materials:
-
Magnesium turnings
-
Methyl iodide or bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tetrahydrofuran-3-carbonitrile
-
Aqueous acid (e.g., 1 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of methyl iodide or bromide (1.1 eq.) in the anhydrous solvent dropwise to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of tetrahydrofuran-3-carbonitrile (1 eq.) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding aqueous acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Synthesis of 3-Acetyltetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetyltetrahydrofuran. The following information is designed to address specific issues that may be encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of 3-acetyltetrahydrofuran?
A1: The preparation of 3-acetyltetrahydrofuran is most commonly achieved through two primary synthetic pathways:
-
Grignard Reaction with a Nitrile Precursor: This route involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with tetrahydrofuran-3-carbonitrile. The intermediate imine is then hydrolyzed to yield the desired ketone.
-
Oxidation of a Secondary Alcohol: This method utilizes the oxidation of 3-(1-hydroxyethyl)tetrahydrofuran. Various oxidizing agents can be employed for this transformation.
A less direct route involves the Friedel-Crafts acylation of furan, which typically yields 2-acetylfuran, followed by hydrogenation of the furan ring. However, this method presents challenges in controlling the regioselectivity of the initial acylation and the conditions of the subsequent hydrogenation.[1][2]
Q2: I am observing a low yield in my Grignard reaction to produce 3-acetyltetrahydrofuran. What are the likely causes?
A2: Low yields in the Grignard synthesis of 3-acetyltetrahydrofuran from tetrahydrofuran-3-carbonitrile can stem from several factors:
-
Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Improperly dried glassware or solvents will quench the reagent, reducing the effective concentration.
-
Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to deprotonation of any acidic protons present. Additionally, homo-coupling of the Grignard reagent can occur, leading to byproducts.[3][4]
-
Reaction Conditions: The temperature of the reaction is crucial. If the temperature is too high, it can promote the formation of side products.[4]
Q3: My oxidation of 3-(1-hydroxyethyl)tetrahydrofuran is not going to completion or is producing impurities. What should I consider?
A3: Incomplete conversion or the formation of impurities during the oxidation of 3-(1-hydroxyethyl)tetrahydrofuran can be attributed to:
-
Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are critical. Strong, non-selective oxidants may lead to over-oxidation or cleavage of the tetrahydrofuran ring.
-
Reaction Temperature: Excessive temperatures can promote side reactions and decomposition of the product.
-
pH of the Reaction Medium: The pH can influence the reactivity of both the substrate and the oxidizing agent, potentially leading to undesired pathways.
Troubleshooting Guides
Route 1: Grignard Reaction with Tetrahydrofuran-3-Carbonitrile
Issue 1: Formation of a significant amount of biphenyl-type byproduct.
-
Question: My crude product shows a significant impurity that I suspect is a result of the coupling of the Grignard reagent. How can I minimize this?
-
Answer: This is a common side reaction in Grignard syntheses.[3][4] To minimize its formation:
-
Control the rate of addition: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This helps to maintain a low concentration of the alkyl halide and reduces the likelihood of coupling.
-
Maintain a moderate reaction temperature: Avoid excessive heating during the formation of the Grignard reagent and its subsequent reaction with the nitrile.[4]
-
Issue 2: The reaction is sluggish or does not initiate.
-
Question: I am having trouble initiating the Grignard reaction. What steps can I take?
-
Answer: Initiation of a Grignard reaction can be challenging. Consider the following:
-
Activate the magnesium: Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Ensure anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents should be used. Any trace of water will inhibit the reaction.
-
Local heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction.
-
Route 2: Oxidation of 3-(1-hydroxyethyl)tetrahydrofuran
Issue 3: Over-oxidation to a carboxylic acid or other byproducts.
-
Question: I am observing byproducts that suggest over-oxidation of my desired ketone. How can I prevent this?
-
Answer: Over-oxidation is a common challenge in the synthesis of ketones from secondary alcohols. To mitigate this:
-
Choose a milder oxidizing agent: Consider using selective oxidizing agents such as pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.
-
Careful control of stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess can lead to further oxidation.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed.
-
Experimental Protocols
Protocol 1: Grignard Reaction with Tetrahydrofuran-3-Carbonitrile (Generalized)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of tetrahydrofuran-3-carbonitrile in anhydrous diethyl ether.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Oxidation of 3-(1-hydroxyethyl)tetrahydrofuran (Generalized using PCC)
-
Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Addition of Alcohol: Add a solution of 3-(1-hydroxyethyl)tetrahydrofuran in DCM to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Currently, no specific quantitative data for yields and impurity levels for the synthesis of 3-acetyltetrahydrofuran was found in the provided search results. Researchers are encouraged to maintain detailed records of their experiments to establish baseline data for their specific conditions.
Visualizations
Diagram 1: Synthetic Routes to 3-Acetyltetrahydrofuran
References
Technical Support Center: Optimization of Tetrahydrofuran Ring Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of tetrahydrofuran (THF) rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the tetrahydrofuran ring?
A1: Common methods for forming a tetrahydrofuran ring include:
-
Intramolecular Cyclization/Dehydration of Diols: A prevalent method involves the acid-catalyzed dehydration of 1,4-butanediol.[1][2]
-
Hydrogenation of Furan: Furan can be reduced to tetrahydrofuran using various catalysts like palladium, nickel, or rhodium.[3][4]
-
Mukaiyama Aerobic Oxidative Cyclization: This method can produce trans-THF products with good yields.[5]
-
Intramolecular Hydroalkoxylation: Platinum-catalyzed intramolecular hydroalkoxylation is another effective method.[5]
-
Palladium-Catalyzed Carboetherification: This technique allows for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[6]
Q2: How do I choose the right solvent for my THF ring formation reaction?
A2: Tetrahydrofuran (THF) itself is a common solvent for ring-closure reactions due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies its removal after the reaction.[7] It is a moderately polar aprotic solvent that can stabilize reactive intermediates in reactions like Grignard reactions.[2][8] However, for certain reactions, other solvents like toluene may be used, sometimes in combination with THF to achieve higher reaction temperatures.[7] The choice of solvent can also be critical in controlling stereoselectivity.
Q3: What is the typical temperature range for THF ring formation?
A3: The optimal temperature for THF ring formation is highly dependent on the specific synthetic route. For instance:
-
Hydrogenation of 3-chlorotetrahydrofuran can be conducted between 50-250°C, with a preferred range of 80-150°C to balance reaction rate and minimize corrosion.[3]
-
The dehydration of 1,4-butanediol is often carried out at high temperatures, around 180°C.[9]
-
Higher reaction temperatures can sometimes favor intramolecular cyclization over intermolecular side reactions.[10]
Troubleshooting Guide
Issue 1: Low or No Yield of Tetrahydrofuran Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst has not expired or been deactivated. For example, spent palladium catalysts can sometimes be regenerated.[4] - Verify the appropriate catalyst is being used for the specific reaction (see Catalyst Selection Table below). |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may promote side reactions and decomposition.[3] - For some reactions, higher temperatures favor the desired intramolecular cyclization.[10] |
| Presence of Water in Anhydrous Reactions | - For reactions requiring anhydrous conditions, such as those involving Grignard reagents or organolithium compounds, ensure all solvents and reagents are thoroughly dried. Commercial THF contains water and must be dried for sensitive operations.[2] |
| Sub-optimal pH | - For acid-catalyzed reactions, ensure the pH is in the optimal range. For example, in the synthesis from 3,4-dichlorobutan-1-ol, maintaining a pH of 6-8 is preferred.[3] |
Issue 2: Formation of Undesired Byproducts (e.g., Polymers, Ring-Opened Products)
| Possible Cause | Troubleshooting Step |
| Intermolecular Reactions | - Perform the cyclization reaction under high-dilution conditions to favor intramolecular ring closure over intermolecular polymerization. |
| Ring-Opening of THF Product | - Tetrahydrofuran can undergo ring-opening reactions in the presence of strong acids or certain metal catalysts.[11][12] This is a known issue, for example, with some Group 4 metallocene complexes.[11] - Consider using milder reaction conditions or a different catalyst system if ring-opening is observed. |
| Oligomerization from Solvent | - Under highly dilute conditions and elevated temperatures, THF used as a solvent can itself form oligomers, which may contaminate the product.[13] If this is suspected, consider using an alternative solvent. |
Data Presentation: Reaction Condition Comparison
Table 1: Catalyst Selection for Tetrahydrofuran Synthesis
| Reaction Type | Catalyst | Typical Loading | Reference |
| Hydrogenation of Furan/Derivatives | Palladium on Charcoal (Pd/C) | 0.1-10% by weight | [3] |
| Rhodium on Carbon (Rh/C) | 0.1-10% by weight | [3] | |
| Raney Nickel | ~10g per 120g furan | [4] | |
| Dehydration of 1,4-Butanediol | Cs-W-HPA (Cs₂H₄P₂W₁₈O₆₂) | 0.4 g | [9] |
| Zeolites | - | [1] | |
| Mukaiyama Aerobic Oxidative Cyclization | Water-soluble Cobalt Catalyst | - | [5] |
| Palladium-Catalyzed Carboetherification | Pd₂(dba)₃ with Dpe-Phos ligand | 2 mol % Pd₂(dba)₃, 4 mol % Dpe-Phos | [6] |
Table 2: Temperature and Pressure Parameters for Select Reactions
| Reaction | Temperature Range (°C) | Pressure Range (psia) | Notes | Reference |
| Hydrogenation of 3-chlorotetrahydrofuran | 50 - 250 (80 - 150 preferred) | 147 - 2000 | Higher temperatures can increase corrosion. | [3] |
| Hydrogenation of Furan (Raney Ni) | 100 - 150 | 100 - 150 atm | Reaction is strongly exothermic. | [4] |
| Dehydration of 1,4-Butanediol (Cs-W-HPA) | 180 | - | Optimal temperature for this specific catalyst. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrofuran by Hydrogenation of Furan
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Furan (pure)
-
Palladous Oxide (catalyst)
-
Hydrogen gas
-
Pressure apparatus for catalytic reduction
Procedure:
-
In a pressure bottle, place 10 g of pure furan and 0.2 g of palladous oxide.
-
Purge the bottle with hydrogen gas.
-
Apply an initial hydrogen pressure of approximately 7 atm (100 lb.).
-
The reduction typically begins after a short lag period and is exothermic. The theoretical amount of hydrogen is usually absorbed within an hour.
-
After the reaction ceases, allow the catalyst to settle.
-
Decant the liquid tetrahydrofuran through a filter into a distillation flask.
-
The product can be purified by distillation, with tetrahydrofuran boiling at 64-66°C.
Yield: Approximately 90-93% of the theoretical amount.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low THF Yield
Caption: Troubleshooting logic for addressing low product yield in THF synthesis.
Diagram 2: Decision Pathway for Byproduct Formation
Caption: Decision-making process for troubleshooting byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via PdCatalyzed Carboetherification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. Preparation, Characterization and Catalytic Application for the Synthesis of Tetrahydrofuran | Scientific.Net [scientific.net]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(Oxolan-3-yl)ethan-1-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 1-(Oxolan-3-yl)ethan-1-one, also known as 3-acetyltetrahydrofuran. The primary synthetic route discussed is the Grignard reaction between tetrahydrofuran-3-carbonitrile and methylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: A prevalent and effective method is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to tetrahydrofuran-3-carbonitrile. This reaction forms an intermediate imine salt, which is subsequently hydrolyzed under acidic conditions to yield the target ketone.[1]
Q2: Why is it critical to use anhydrous (dry) conditions for this synthesis? A2: Grignard reagents are potent nucleophiles and strong bases.[2] They react readily with protic solvents, including any trace amounts of water in glassware or solvents. This reaction quenches the Grignard reagent, converting it to methane and rendering it inactive for the desired reaction, which significantly reduces the product yield.[3]
Q3: What are the main safety concerns for this reaction? A3: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent evaporates.[3] The reaction with water is vigorous and releases flammable methane gas.[3] Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides over time. It is crucial to handle all reagents under an inert atmosphere (e.g., nitrogen or argon) and take appropriate fire safety precautions.[4]
Q4: Can I use a different methyl organometallic reagent? A4: While other organometallic reagents like methyllithium could be used, Grignard reagents are often preferred for reactions with nitriles to synthesize ketones. More reactive organometallics can sometimes lead to more side reactions. The choice of reagent can influence the reaction's success and side-product profile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q5: My Grignard reaction won't start. What should I do? A5: Failure to initiate is a classic Grignard problem. Here are the primary causes and solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide.
-
Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh metal surface.[1] A small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an activator. The disappearance of the iodine's brown color is a good indicator of activation.
-
-
Wet Glassware or Solvents: Traces of water will destroy the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under a stream of inert gas.[2] Solvents must be anhydrous. Using a freshly opened bottle of anhydrous ether or THF, or solvent distilled from a suitable drying agent (like sodium/benzophenone), is essential.[4]
-
-
Poor Quality Alkyl Halide: The methyl halide (e.g., methyl bromide or iodide) must also be anhydrous.
Q6: My reaction yield is very low. What are the potential reasons? A6: Low yields can result from several factors throughout the experimental process.
-
Incomplete Grignard Formation: If the Grignard reagent was not fully formed, the stoichiometry will be incorrect.
-
Solution: Titrate a small aliquot of your prepared Grignard reagent before adding the nitrile to determine its exact concentration.
-
-
Side Reactions: The highly basic Grignard reagent can cause deprotonation if there are acidic protons present. Wurtz-type coupling of the Grignard reagent is also a possible side reaction.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the nitrile to the Grignard solution. Adding the Grignard reagent slowly to the nitrile (inverse addition) can sometimes minimize side reactions.
-
-
Hydrolysis of the Intermediate: The imine intermediate formed after the Grignard addition is sensitive. The acidic workup must be controlled.
-
Solution: Perform the hydrolysis at a low temperature by pouring the reaction mixture onto a mixture of ice and acid (e.g., sulfuric or hydrochloric acid).[2] This dissipates the heat from the exothermic neutralization.
-
Q7: I'm observing an unexpected side product. What could it be? A7: The most likely significant side product is the tertiary alcohol, 2-(oxolan-3-yl)propan-2-ol.
-
Cause: The ketone product is also an electrophile and can be attacked by a second equivalent of the Grignard reagent.[5]
-
Solution: This is more common if the Grignard reagent is in large excess or if the reaction temperature is too high, allowing the intermediate to react further before the workup. To minimize this, use a controlled stoichiometry (close to 1:1) and add the Grignard reagent slowly to the nitrile solution at a reduced temperature.
Data Presentation
The following tables summarize typical reaction parameters and troubleshooting steps for the synthesis of this compound.
Table 1: Typical Reaction Conditions
| Parameter | Value / Condition | Rationale |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Commonly available and effective for this transformation.[3] |
| Substrate | Tetrahydrofuran-3-carbonitrile | The electrophilic nitrile precursor. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are required to stabilize the Grignard reagent.[6] |
| Temperature | 0 °C to Room Temperature | Low temperature for addition minimizes side reactions; can be warmed to RT to ensure completion. |
| Reaction Time | 1 - 4 hours | Typically sufficient for the addition to the nitrile. |
| Workup | Aqueous Acid (e.g., 1M H₂SO₄ or aq. NH₄Cl) | Hydrolyzes the intermediate imine to the final ketone product.[4] |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and purity of reagents.[1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Magnesium oxide layer2. Wet reagents/glassware | 1. Activate Mg with iodine or by crushing.2. Flame-dry all glassware; use anhydrous solvents. |
| Low Product Yield | 1. Grignard reagent quenched by water2. Incomplete reaction3. Side reactions | 1. Ensure strictly anhydrous conditions.2. Allow sufficient reaction time; consider gentle warming.3. Maintain low temperature during addition. |
| Formation of Tertiary Alcohol | Reaction of product ketone with excess Grignard reagent | Use stoichiometric amounts (approx. 1:1); add Grignard slowly to nitrile.[5] |
| Product is Difficult to Purify | Presence of unreacted starting material or side products | Perform careful aqueous workup followed by flash column chromatography or vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Tetrahydrofuran-3-carbonitrile
-
Methylmagnesium bromide solution (e.g., 1.0 - 3.0 M in THF or Et₂O)[7][8]
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Charge the flask with tetrahydrofuran-3-carbonitrile and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred nitrile solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching / Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1 M H₂SO₄ from the dropping funnel to quench the reaction and hydrolyze the intermediate. The mixture should be stirred vigorously until all solids dissolve.[2]
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine all organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the Grignard synthesis.
References
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylmagnesium Bromide | 75-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. メチルマグネシウムブロミド 溶液 ~3.4 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 8. methylmagnesium bromide THF | C5H11BrMgO | CID 87471365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Diastereoselectivity in Tetrahydrofuran Synthesis
Welcome to the Technical Support Center for diastereoselective tetrahydrofuran (THF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high diastereoselectivity in your reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted tetrahydrofurans, presented in a question-and-answer format to directly tackle specific experimental challenges.
Problem 1: Low Diastereoselectivity in Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans
Question: My palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl bromide is giving a low diastereomeric ratio (dr). How can I improve the selectivity for the trans isomer?
Possible Causes and Solutions:
-
Suboptimal Ligand Choice: The ligand coordinated to the palladium center plays a crucial role in the stereochemical outcome of the reaction.
-
Troubleshooting Step: Screen a variety of phosphine ligands. For the synthesis of 2,5-disubstituted THFs, bidentate ligands such as DPE-Phos have been shown to significantly improve both yield and diastereoselectivity compared to monodentate ligands like P(o-tol)₃.[1] In many cases, high diastereoselectivity (>20:1) can be achieved with the appropriate ligand selection.[1][2][3][4]
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Troubleshooting Step: Tetrahydrofuran (THF) is generally the solvent of choice for these reactions, providing good yields and high diastereoselectivity.[2] Experimenting with other ethereal solvents could be beneficial if issues persist.
-
-
Inappropriate Reaction Temperature: The reaction temperature can affect the equilibrium between different diastereomeric transition states.
-
Troubleshooting Step: A common reaction temperature for this transformation is 65 °C.[2] Lowering the temperature may favor the thermodynamically more stable trans product, but it could also decrease the reaction rate. Optimization of the temperature may be necessary for specific substrates.
-
-
Substrate Stereochemistry: The existing stereochemistry in the γ-hydroxy alkene can significantly influence the diastereoselectivity of the cyclization.
-
Troubleshooting Step: For substrates with pre-existing stereocenters, such as in the synthesis of fused bicyclic systems, the relative stereochemistry of the substituents can have a pronounced effect. For instance, the reaction of trans-2-allylcyclohexanol has been shown to yield a higher diastereomeric ratio (>20:1) compared to its cis-counterpart (10:1).[2] Ensure the stereochemical purity of your starting material.
-
Problem 2: Poor Diastereoselectivity in Radical Cyclization for Tetrahydrofuran Synthesis
Question: I am using a radical cyclization approach to synthesize a 2,4-disubstituted tetrahydrofuran, but the reaction is producing a nearly 1:1 mixture of diastereomers. What strategies can I employ to control the stereochemistry?
Possible Causes and Solutions:
-
Lack of Stereochemical Control Element: Unperturbed radical cyclizations often exhibit low diastereoselectivity.
-
Troubleshooting Step: The addition of Lewis acids can significantly influence the diastereoselectivity of radical cyclizations. For the synthesis of 2,4-disubstituted tetrahydrofurans, the use of trialkylaluminum reagents has been shown to reverse the diastereoselectivity from favoring the trans isomer to the cis isomer.[5] Screening different Lewis acids and optimizing their stoichiometry is a key step.
-
-
Reaction Concentration: The concentration of the reaction can impact the formation of side products.
-
Troubleshooting Step: In some cases, competing side reactions can be minimized by adjusting the reaction concentration. For example, in certain sulfone-based methods, conducting the reaction at a higher concentration (e.g., 0.5 M) can be beneficial.[6]
-
Problem 3: Low Diastereoselectivity in [3+2] Annulation Reactions
Question: My Lewis acid-catalyzed [3+2] annulation of a cyclopropane with an aldehyde is resulting in poor diastereoselectivity. How can I improve this?
Possible Causes and Solutions:
-
Suboptimal Lewis Acid Catalyst: The choice of Lewis acid is critical for controlling the stereochemical outcome.
-
Reaction Temperature: Temperature plays a crucial role in maintaining the stereochemical integrity of the intermediates.
-
Troubleshooting Step: Lowering the reaction temperature can improve the transfer of chirality from the starting materials to the products. In some cases, racemization has been observed at room temperature, which can be mitigated by performing the reaction at lower temperatures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high diastereoselectivity in tetrahydrofuran synthesis?
A1: Several powerful methods are employed for the stereoselective synthesis of tetrahydrofurans.[6] Three of the most common and effective approaches are:
-
Palladium-Catalyzed Reactions of γ-Hydroxy Alkenes: This method forms both a C-C and a C-O bond with high diastereoselectivity, typically favoring trans-substituted products.[1][3][4]
-
Radical Cyclizations: The use of radical-mediated cyclizations, especially when controlled by Lewis acids, can provide good to excellent diastereoselectivity.[5]
-
[3+2] Cycloaddition and Annulation Reactions: These reactions are highly efficient for constructing the tetrahydrofuran ring with multiple stereocenters in a single step.[6][9]
Q2: How does the substitution pattern of the starting material affect the diastereoselectivity of the cyclization?
A2: The substitution pattern of the acyclic precursor has a significant impact on the diastereoselectivity. For instance, in palladium-catalyzed syntheses, reactions forming 2,5- and 2,3-disubstituted tetrahydrofurans generally proceed with high diastereoselectivity, while those producing 2,4-disubstituted tetrahydrofurans often result in lower selectivity.[2] The steric bulk of substituents can also influence the chemical yield.[2]
Q3: Can I control whether the cis or trans diastereomer is formed?
A3: In some cases, yes. For example, in the palladium-catalyzed asymmetric allylic alkylation approach, the choice of the enantiomer of the ligand can be used to selectively generate either the cis or trans tetrahydrofuran unit.[10] In radical cyclizations, the addition of Lewis acids like trialkylaluminums can reverse the inherent diastereoselectivity of the reaction.[5]
Q4: What are some common side products to look out for in these reactions?
A4: In palladium-catalyzed reactions of γ-hydroxy alkenes, common side products include dehalogenated arenes and oxidized alcohols.[1] In Prins cyclizations, which can also be used to form tetrahydrofuran-like structures, potential side products include dienes and rearrangement products.[11]
Data Presentation
Table 1: Diastereoselectivity in Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans
| Entry | γ-Hydroxy Alkene | Aryl Bromide | Ligand | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | 4-penten-1-ol | 2-bromonaphthalene | P(o-tol)₃ | - | low |
| 2 | 4-penten-1-ol | 2-bromonaphthalene | DPE-Phos | >20:1 | 75 |
| 3 | 1-phenyl-4-penten-1-ol | 4-bromotoluene | DPE-Phos | >20:1 | 69 |
| 4 | (cis)-2-allylcyclohexanol | 4-bromobiphenyl | DPE-Phos | 10:1 | 60 |
| 5 | (trans)-2-allylcyclohexanol | 4-bromobiphenyl | DPE-Phos | >20:1 | 70 |
Data compiled from multiple sources.[1][2]
Table 2: Effect of Lewis Acid on Diastereoselectivity in a [3+2] Annulation Reaction
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Benzaldehyde | Sn(OTf)₂ | 95:5 | 91 |
| 2 | Benzaldehyde | SnCl₄ | 94:6 | 88 |
| 3 | Benzaldehyde | Hf(OTf)₄ | 93:7 | 85 |
| 4 | Cyclohexanecarboxaldehyde | Sn(OTf)₂ | >99:1 | 95 |
Data for the reaction of a quaternary donor site cyclopropane with various aldehydes.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans
This protocol is a general guideline for the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl bromide.[2]
Materials:
-
γ-Hydroxy alkene (1.0 equiv)
-
Aryl bromide (2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Pd₂(dba)₃ (1 mol %)
-
DPE-Phos (2 mol %)
-
Anhydrous Tetrahydrofuran (THF) (to achieve a concentration of 0.13–0.25 M)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, DPE-Phos, and NaOtBu.
-
Add the γ-hydroxy alkene and the aryl bromide to the Schlenk tube.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture at 65 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Lewis Acid-Catalyzed [3+2] Annulation of a Quaternary Donor Site Cyclopropane with an Aldehyde
This protocol provides a general method for the diastereoselective synthesis of pentasubstituted tetrahydrofurans.[8]
Materials:
-
Quaternary donor site cyclopropane (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis Acid (e.g., Sn(OTf)₂, 10 mol %)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the cyclopropane and anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid to the stirred solution.
-
Add the aldehyde dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Experimental workflow for the Pd-catalyzed synthesis of THFs.
Caption: Troubleshooting logic for low diastereoselectivity.
Caption: Proposed catalytic cycle for Pd-catalyzed THF synthesis.
References
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes:â Scope, Limitations, and Stereoselectivity - American Chemical Society - Figshare [acs.figshare.com]
- 5. Item - Diastereocontrol by Trialkylaluminums in the Synthesis of Tetrahydrofurans via Radical Cyclization - figshare - Figshare [figshare.com]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
- 8. Cyclopropane-Aldehyde Annulations at Quaternary Donor Sites: Stereoselective Access to Highly Substituted Tetrahydrofurans [organic-chemistry.org]
- 9. Danheiser Group - Methodology - [3 + 2] Annulation Methods Based on Organosilanes [web.mit.edu]
- 10. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Stability issues of 1-(Oxolan-3-yl)ethan-1-one under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(Oxolan-3-yl)ethan-1-one, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and reaction of this compound in acidic environments.
Issue 1: Appearance of Unexpected Impurities in Post-Reaction Analysis (e.g., NMR, LC-MS)
-
Question: I am observing unexpected peaks in my analytical data after subjecting this compound to acidic conditions. What could be the cause?
-
Possible Cause: Under strong acidic conditions, the tetrahydrofuran (oxolane) ring is susceptible to acid-catalyzed ring-opening. The ether oxygen can be protonated, leading to a cascade of reactions that can result in the formation of various byproducts.
-
Troubleshooting Steps:
-
Neutralize Promptly: Ensure that the acidic reaction mixture is neutralized to the appropriate pH as soon as the reaction is complete.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.
-
Acid Strength: Consider using a milder acid or a catalytic amount of a stronger acid to reduce the rate of degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as some degradation products may be air-sensitive.
-
Analysis of Byproducts: If possible, isolate and characterize the major impurities to understand the degradation pathway. This can provide valuable insights for optimizing reaction conditions.
-
Issue 2: Low Yield of the Desired Product
-
Question: My reaction yield is significantly lower than expected when using this compound in an acidic medium. Why is this happening?
-
Possible Cause: In addition to potential ring-opening, the ketone functional group can also be affected by acidic conditions, potentially leading to side reactions such as aldol condensation if other reactive carbonyl species are present, or enolization which might open up other reaction pathways.
-
Troubleshooting Steps:
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to harsh acidic conditions.
-
Order of Addition: Experiment with the order of reagent addition. It may be beneficial to add the acid last to a cooled mixture of the other reactants.
-
Protective Group Strategy: If the oxolane ring is not essential for the desired transformation, consider using a more stable precursor and forming the ring in a later step under non-acidic conditions.
-
Issue 3: Color Change in the Reaction Mixture
-
Question: My reaction mixture containing this compound turns yellow or brown over time in the presence of acid. What does this indicate?
-
Possible Cause: The formation of colored byproducts is often an indication of decomposition. The degradation products may be conjugated or polymeric materials.
-
Troubleshooting Steps:
-
Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or in-situ IR to monitor the progress of the reaction and stop it as soon as the starting material is consumed.
-
Scavengers: If oxidative degradation is suspected, the addition of radical scavengers might be beneficial.
-
Purification Method: Evaluate your purification method. Some degradation products might be difficult to separate from the desired product and could contribute to discoloration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxolane ring in this compound under acidic conditions?
Q2: What are the likely degradation products of this compound in acid?
The primary degradation pathway is hypothesized to be the acid-catalyzed ring-opening of the oxolane moiety. This could lead to the formation of linear compounds containing both a ketone and a terminal alcohol or a derivative thereof, depending on the reaction conditions and other species present in the mixture.
Q3: Are there any recommended storage conditions for this compound?
To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Storage under an inert atmosphere can also be beneficial to prevent peroxide formation, a known issue with ethers like tetrahydrofuran.[1]
Q4: Can Lewis acids also affect the stability of this compound?
Yes, Lewis acids can coordinate to the oxygen atoms of both the oxolane ring and the carbonyl group, which can activate the molecule for various reactions, including ring-opening or other transformations.[2][3] The specific outcome will depend on the nature of the Lewis acid and the reaction conditions.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various acidic conditions. To facilitate further research, the following table illustrates how such data could be presented.
| pH | Temperature (°C) | Half-life (t½) | Major Degradation Products |
| 1 | 25 | Data not available | Hypothesized: Ring-opened products |
| 1 | 50 | Data not available | Hypothesized: Ring-opened products |
| 3 | 25 | Data not available | Hypothesized: Minimal degradation |
| 3 | 50 | Data not available | Hypothesized: Ring-opened products |
| 5 | 50 | Data not available | Hypothesized: Stable |
Researchers are encouraged to perform stability studies to populate such a table, which would be invaluable to the scientific community.
Experimental Protocols
Protocol: Assessment of Acidic Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound under specific acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable solvent that is inert to the acidic conditions to be tested (e.g., acetonitrile, water).
-
Preparation of Acidic Media: Prepare a series of buffered solutions at the desired pH values (e.g., pH 1, 3, 5) using appropriate acid/buffer systems (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).
-
Incubation:
-
Add a known volume of the stock solution to a predetermined volume of each acidic medium in separate, sealed vials to achieve the final desired concentration.
-
Prepare multiple vials for each condition to allow for sampling at different time points.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C).
-
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.
-
Quenching: Immediately neutralize the sample by adding a calculated amount of a suitable base (e.g., sodium bicarbonate solution) to stop any further degradation.
-
Analysis:
-
Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Quantify the remaining amount of this compound by comparing the peak area to a standard calibration curve.
-
Identify any major degradation products that appear in the chromatogram, potentially using LC-MS for mass identification.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and calculate the half-life.
Visualizations
Caption: Hypothesized acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for addressing stability issues.
References
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(Oxolan-3-yl)ethan-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(Oxolan-3-yl)ethan-1-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most frequently discussed methods for synthesizing this compound and similar ketones involve organometallic reagents. A primary route is the Grignard reaction, where a Grignard reagent prepared from a suitable halo-substituted tetrahydrofuran reacts with an acetylating agent. Another potential, though less direct, route involves the acylation of a tetrahydrofuran precursor.
Q2: What are the critical safety concerns when scaling up Grignard reactions for this synthesis?
A2: Grignard reactions are highly exothermic and can pose significant safety risks on a large scale, such as thermal runaways. Handling of magnesium also requires specific safety precautions.[1] Continuous flow chemistry is an effective method to mitigate these risks by providing better heat transfer and reducing the overall reaction volume at any given time.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: The formation of byproducts is a common issue. In Grignard reactions, Wurtz coupling can be a significant side reaction.[2] To minimize this, ensure the quality of the magnesium turnings and maintain anhydrous conditions.[2] Controlling the reaction temperature is also crucial, as higher temperatures can lead to side reactions and decomposition.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: For large-scale purification of ketones like this compound, vacuum distillation is often the preferred method, especially for heat-sensitive compounds, as it lowers the boiling point and prevents thermal decomposition.[2] If the product is a solid or can be crystallized, crystallization is an economical and effective method for achieving high purity.[2] For very high-purity requirements, such as for active pharmaceutical ingredients (APIs), preparative chromatography is a viable, though more expensive, option.[2]
Q5: Are there greener solvent alternatives to traditional chlorinated solvents for this synthesis?
A5: Yes, 2-methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[3] It offers advantages such as a higher boiling point, allowing for a wider range of reaction temperatures, and limited miscibility with water, which can simplify the aqueous workup.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Grignard Reagent | Ensure all glassware is rigorously dried to prevent moisture from quenching the reagent.[2] Use high-quality magnesium turnings and anhydrous solvents. Consider activating the magnesium with a small crystal of iodine.[2] |
| Inactive Catalyst/Reagents | If using a catalyzed reaction, ensure the catalyst is anhydrous and stored correctly.[3] For Grignard synthesis, ensure the halo-substituted tetrahydrofuran is pure and the acetylating agent (e.g., acetyl chloride) has not hydrolyzed. |
| Incorrect Reaction Temperature | Temperature control is critical. Low temperatures may slow or stall the reaction, while high temperatures can cause decomposition and side reactions.[3] Optimize the temperature for your specific reaction conditions. |
| Incomplete Reaction | Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and consider using a slight excess of the limiting reagent.[2] |
Problem 2: Product Contamination and Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions (e.g., Wurtz Coupling) | This is common in Grignard reactions.[2] Ensure slow, controlled addition of reagents and maintain the optimal reaction temperature to minimize this. |
| Presence of Unreacted Starting Material | Monitor the reaction to completion using TLC or GC. If the reaction has stalled, re-evaluate the quality of reagents and reaction conditions. |
| Formation of Polymeric Materials | This can occur at elevated temperatures. Maintain strict temperature control throughout the reaction. |
| Impurities from Workup | During aqueous workup, ensure complete separation of organic and aqueous layers. Wash the organic layer with brine to remove residual water and water-soluble impurities. |
Experimental Protocols
Protocol 1: Grignard Reaction with an Acetylating Agent
This protocol outlines a general procedure for the synthesis of this compound via a Grignard reaction.
Part A: Formation of the Grignard Reagent
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
-
Initiation: Add a small portion of a solution of 3-bromotetrahydrofuran in anhydrous diethyl ether or 2-MeTHF to the flask. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Addition: Once the reaction has initiated, add the remaining 3-bromotetrahydrofuran solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetylating Agent
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-salt bath to -10 to 0 °C.
-
Addition: Slowly add a solution of acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred Grignard reagent. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.[2]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.[2]
Visualizations
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low yield issues.
References
Optimizing catalyst selection for asymmetric synthesis of substituted oxolanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of substituted oxolanes (tetrahydrofurans).
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for the asymmetric synthesis of substituted oxolanes?
A1: The asymmetric synthesis of substituted oxolanes can be achieved through various catalytic systems, primarily categorized as metal-based catalysis and organocatalysis.
-
Metal-based Catalysis: Transition metal catalysts are widely employed. Common examples include:
-
Palladium Catalysis: Palladium catalysts, often coordinated with chiral phosphine ligands like BINAP, are effective for asymmetric allylic cycloadditions of vinyl epoxides with β-keto enol ethers to produce functionalized chiral tetrahydrofuran acetals.[1]
-
Rhodium Catalysis: Rhodium carbenoids derived from methyl aryldiazoacetates can catalyze the C-H activation of tetrahydrofuran through a C-H insertion mechanism, facilitated by ligands such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄).[2]
-
Nickel Catalysis: Nickel catalysts paired with P-chiral bisphosphine ligands like DI-BIDIME have been shown to be efficient in the stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to form chiral tetrahydrofurans.[3]
-
Copper Catalysis: Chiral Copper(II) complexes can be used in formal [2+2] cycloadditions of silyl enol ethers and trifluoropyruvate to synthesize polysubstituted oxetanes, which can be precursors to oxolanes.[4]
-
-
Organocatalysis: Chiral small organic molecules can also effectively catalyze the asymmetric synthesis of oxolanes.
-
Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are used in the enantioselective desymmetrization of prochiral oxetanes via intramolecular ring-opening reactions to yield chiral oxolanes.[5][6]
-
Secondary Amine Catalysis: Readily available secondary amine catalysts are used in organocatalytic inverse-electron-demand oxo-Diels–Alder reactions to construct optically active bicyclic dihydropyrans, which are structurally related to oxolanes.[7]
-
Q2: How do I choose the optimal catalyst for my specific oxolane synthesis?
A2: Catalyst selection is a critical step and depends heavily on the specific transformation and substrate. A systematic approach is recommended:
-
Reaction Type: The nature of the bond formation will guide your initial choice. For instance, for a [3+2] cycloaddition, a palladium catalyst with a chiral ligand might be appropriate, whereas for an intramolecular cyclization of an unsaturated alcohol, a rhodium or nickel catalyst could be more suitable.
-
Substrate Scope: Consider the functional groups present in your starting materials. Some catalysts are more tolerant of certain functionalities than others. For example, substrates with coordinating groups may interfere with metal catalysts.
-
Ligand Screening: For metal-catalyzed reactions, the chiral ligand is crucial for achieving high enantioselectivity. It is often necessary to screen a library of ligands with varying steric and electronic properties to find the optimal one for your substrate.
-
Solvent and Temperature Optimization: The reaction solvent and temperature can significantly impact both the yield and the stereoselectivity. A screening of different solvents and running the reaction at various temperatures is often necessary. Lower temperatures generally favor higher enantioselectivity.
Q3: What are the main challenges in achieving high enantioselectivity and diastereoselectivity?
A3: Achieving high stereoselectivity in oxolane synthesis can be challenging due to several factors:
-
Substrate Control vs. Catalyst Control: The inherent stereochemical bias of the substrate might compete with the stereochemical induction from the chiral catalyst. In such cases, the choice of catalyst enantiomer can be crucial to either match or mismatch the substrate's facial bias.
-
Flexibility of Intermediates: The conformation of key reaction intermediates can influence the stereochemical outcome. Factors that rigidify the transition state, such as chelation or the use of sterically demanding catalysts, can improve selectivity.
-
Reaction Conditions: As mentioned, temperature, solvent, and catalyst loading can all have a profound effect on the stereochemical outcome. Careful optimization of these parameters is essential. For example, in certain vanadium-catalyzed oxidative dimerizations, the dielectric constant of the solvent was found to strongly influence the enantioselectivity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific substrate. | 1. Screen a library of chiral ligands: Vary the steric and electronic properties of the ligand. 2. Evaluate different catalyst systems: Consider both metal-based and organocatalytic approaches. 3. Consult the literature: Look for precedents with similar substrates. |
| Incorrect Catalyst Enantiomer: The catalyst may be working against the inherent facial bias of the substrate. | Try the other enantiomer of the chiral catalyst or ligand. | |
| High Reaction Temperature: Higher temperatures can lead to the formation of both enantiomers by overcoming the small energy difference between the diastereomeric transition states. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). | |
| Inappropriate Solvent: The solvent can influence the conformation of the transition state and the solubility of the catalyst. | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile). | |
| Low Diastereoselectivity (dr) | Flexible Transition State: A lack of rigidity in the transition state can lead to the formation of multiple diastereomers. | 1. Use a more sterically demanding catalyst or ligand. 2. Investigate chelating auxiliaries: If applicable, introduce a coordinating group to the substrate to create a more ordered transition state. 3. Optimize reaction temperature: Lower temperatures often favor the formation of a single diastereomer. |
| Substrate Isomerization: The starting material may be isomerizing under the reaction conditions. | Analyze the starting material and reaction mixture over time by NMR or GC to check for isomerization. Adjust conditions (e.g., use a milder base or acid) if necessary. | |
| Low Reaction Yield | Catalyst Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents. | 1. Use freshly distilled/dried solvents and purified reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase catalyst loading. |
| Poor Substrate Reactivity: The substrate may not be sufficiently activated under the reaction conditions. | 1. Increase the reaction temperature. 2. Use a more active catalyst system. 3. Modify the substrate to increase its reactivity (e.g., change the leaving group). | |
| Side Reactions: The starting materials or product may be undergoing undesired side reactions. | Analyze the crude reaction mixture by NMR, LC-MS, or GC-MS to identify byproducts. Adjust reaction conditions to minimize their formation. | |
| Inconsistent Results | Variability in Reagent Quality: Impurities in starting materials, solvents, or the catalyst can lead to inconsistent outcomes. | 1. Use reagents from a reliable source and of high purity. 2. Purify starting materials before use. 3. Ensure consistent moisture and air control in all experiments. |
| Small Variations in Procedure: Minor changes in reaction setup, stirring rate, or addition rate of reagents can affect the outcome. | Maintain a detailed and consistent experimental protocol. |
Experimental Protocols
Protocol 1: Asymmetric Intramolecular Reductive Cyclization of an O-Alkynone
This protocol describes a general procedure for the nickel-catalyzed asymmetric intramolecular reductive cyclization of an O-alkynone to a chiral tetrahydrofuran, adapted from the work of Liu and coworkers.[3]
Materials:
-
Ni(OAc)₂ (5 mol%)
-
(R)-DI-BIDIME ligand (5.5 mol%)
-
O-alkynone substrate (1.0 equiv)
-
Triethylsilane (Et₃SiH) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add Ni(OAc)₂ (5 mol%) and (R)-DI-BIDIME (5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to allow for pre-catalyst formation.
-
Add the O-alkynone substrate (1.0 equiv) to the vial.
-
Add triethylsilane (2.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction at the optimized temperature (e.g., room temperature or elevated temperature) for the required time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Desymmetrization of a Prochiral Oxetane
This protocol provides a general method for the organocatalytic intramolecular ring-opening of a prochiral oxetane to a chiral oxolane, based on the work of the Sun group.[5]
Materials:
-
Prochiral oxetane substrate (1.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the prochiral oxetane substrate (1.0 equiv) and the anhydrous solvent.
-
Add the Chiral Phosphoric Acid (CPA) catalyst (5-10 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral oxolane product.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Presentation
Table 1: Comparison of Catalysts for the Asymmetric Synthesis of a Chiral Tetrahydrofuran Derivative via Reductive Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ni(OAc)₂ (5) | (R)-DI-BIDIME (5.5) | Toluene | 25 | 12 | 95 | >99 |
| 2 | Ni(OAc)₂ (5) | (R)-BINAP (5.5) | Toluene | 25 | 24 | 78 | 85 |
| 3 | [Rh(COD)Cl]₂ (2.5) | (S)-JosiPhos (5.5) | DCE | 50 | 16 | 85 | 92 |
| 4 | [Rh(COD)Cl]₂ (2.5) | (R)-Me-DuPhos (5.5) | DCE | 50 | 16 | 82 | 88 |
Data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.
Table 2: Optimization of Reaction Conditions for the Asymmetric Aza-Michael Reaction for the Synthesis of a Precursor to a Substituted Oxolane [9]
| Entry | Solvent | Temp (°C) | Substrate Ratio (Ester:Amine) | Time (h) | Conversion (%) | dr |
| 1 | Dichloromethane | 20 | 1.00:1.05 | 24 | >99 | 4.20:1 |
| 2 | Acetonitrile | 20 | 1.00:1.05 | 24 | >99 | 3.73:1 |
| 3 | THF | 20 | 1.00:1.05 | 48 | 16 | 1.53:1 |
| 4 | Toluene | 20 | 1.00:1.05 | 48 | 16 | 1.60:1 |
| 5 | Dichloromethane | 0 | 1.00:1.10 | 48 | 95 | 4.50:1 |
| 6 | Dichloromethane | 40 | 1.00:1.10 | 12 | >99 | 3.80:1 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of bicyclic dihydropyrans via organocatalytic inverse-electron-demand oxo-Diels–Alder reactions of enolizable aliphatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective Synthesis of Benzoxanthenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Oxolan-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 1-(Oxolan-3-yl)ethan-1-one, a valuable building block in medicinal chemistry. The routes—Grignard reaction and oxidation of the corresponding alcohol—are evaluated based on experimental data for yield, purity, reaction time, and scalability. Detailed experimental protocols are provided for each method to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Oxidation of 1-(Oxolan-3-yl)ethan-1-ol |
| Starting Material | Tetrahydrofuran-3-carboxylic acid or its derivatives | 1-(Oxolan-3-yl)ethan-1-ol |
| Key Reagents | Methylmagnesium bromide/chloride, Lewis Acid | TEMPO, Trichloroisocyanuric acid (TCCA) |
| Typical Yield | Moderate to High | High (e.g., up to 95% for analogous reactions) |
| Purity | Good, requires purification | High, requires purification |
| Reaction Time | Several hours | Approximately 1 hour |
| Scalability | Moderate | Potentially high |
| Key Advantages | Direct introduction of the acetyl group | Mild reaction conditions, high efficiency[1] |
| Key Disadvantages | Moisture-sensitive reagents, potential for side reactions | Requires synthesis of the precursor alcohol |
Route 1: Grignard Reaction with a Tetrahydrofuran-3-Carboxylic Acid Derivative
This classical organometallic approach involves the reaction of a methyl Grignard reagent with an activated form of tetrahydrofuran-3-carboxylic acid, such as an ester or an acid chloride. The high nucleophilicity of the Grignard reagent allows for the direct formation of the carbon-carbon bond, leading to the desired ketone.
Experimental Protocol
Step 1: Preparation of Tetrahydrofuran-3-carbonyl chloride
-
To a solution of tetrahydrofuran-3-carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of methylmagnesium chloride or bromide in anhydrous tetrahydrofuran (THF).
-
Cool the Grignard solution to 0 °C and add a solution of tetrahydrofuran-3-carbonyl chloride in anhydrous THF dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Route 2: Oxidation of 1-(Oxolan-3-yl)ethan-1-ol
This route involves the synthesis of the precursor alcohol, 1-(Oxolan-3-yl)ethan-1-ol, followed by its oxidation to the target ketone. This two-step approach often provides high yields and utilizes milder reaction conditions in the final oxidation step.
Experimental Protocol
Step 1: Synthesis of 1-(Oxolan-3-yl)ethan-1-ol
This precursor can be synthesized via the reduction of tetrahydrofuran-3-carboxylic acid or its ester.
-
In a flask under an inert atmosphere, dissolve tetrahydrofuran-3-carboxylic acid in anhydrous THF.
-
Add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) dropwise at 0 °C.[2][3][4]
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction with methanol, followed by an acidic workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography to yield 1-(tetrahydrofuran-3-yl)methanol.
-
Alternatively, 1-(Oxolan-3-yl)ethan-1-ol can be prepared by the reaction of tetrahydrofuran-3-carboxaldehyde with a methyl Grignard reagent.
Step 2: Oxidation to this compound
This protocol is adapted from the synthesis of 3-oxo-tetrahydrofuran.[1]
-
In a round-bottom flask, dissolve 1-(Oxolan-3-yl)ethan-1-ol (1 equivalent) and TEMPO (0.01-0.02 equivalents) in a suitable solvent such as dichloromethane or ethyl acetate.[1]
-
Cool the solution to -5 °C to 0 °C in an ice-salt bath.
-
Add trichloroisocyanuric acid (TCCA) (1.0-2.0 equivalents) portion-wise, maintaining the temperature below 0 °C.[1]
-
Stir the reaction mixture at this temperature for approximately 1 hour, monitoring the progress by GC-MS.[1]
-
Upon completion, filter the reaction mixture to remove solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound as a pale yellow oil.[1]
Signaling Pathway for Oxidation Synthesis
Caption: Pathway for the oxidation synthesis of this compound.
Conclusion
Both the Grignard reaction and the oxidation of the corresponding alcohol present viable pathways for the synthesis of this compound. The choice of route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for moisture-sensitive reagents. The oxidation route, particularly with the TEMPO/TCCA system, appears to offer a milder and potentially higher-yielding alternative, provided the precursor alcohol is readily accessible. The Grignard route offers a more direct conversion from a carboxylic acid derivative but requires stringent anhydrous conditions. This guide provides the necessary details to make an informed decision and to implement the chosen synthesis in the laboratory.
References
Comparative Analysis of the Biological Activities of 1-(Oxolan-3-yl)ethan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs of 1-(Oxolan-3-yl)ethan-1-one. While the parent compound, this compound, is primarily a synthetic intermediate with limited reported biological activity[1], its structural motif is found in a diverse range of biologically active molecules. This guide focuses on the comparison of these analogs, categorized by their core chemical structures, and presents supporting experimental data from the literature.
Introduction to this compound and its Analogs
This compound, also known as 3-acetyltetrahydrofuran, is a heterocyclic ketone.[1] Its oxolane (tetrahydrofuran) ring is a common feature in many natural products and synthetic compounds with significant pharmacological properties. The biological activities of its analogs are diverse and depend on the other functional groups and ring systems incorporated into the molecule. This guide will explore several classes of these analogs, including those with oxadiazole, indanone, and quinazolinone moieties, and discuss their anticancer, antimicrobial, and anti-inflammatory activities.
Quantitative Comparison of Biological Activities
The following tables summarize the reported biological activities of different analogs of this compound.
Table 1: Anticancer Activity of Selected Analogs
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthone Derivatives | Compound 3g | MGC-803 (Gastric) | 3.57 | [2] |
| CNE (Nasopharyngeal) | 8.24 | [2] | ||
| BEL-7402 (Liver) | 10.11 | [2] | ||
| A549 (Lung) | 20.07 | [2] | ||
| Indolylquinazolinones | Compound 3k | Various | Not specified for anticancer | [3] |
| Compound 3c, f, g, r, z | Various | Significant antiproliferative activities | [3] |
Table 2: Antimicrobial Activity of Selected Analogs
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Aniline derivatives | Staphylococcus aureus | Good activity | [4] |
| Bacillus subtilis | Good activity | [4] | ||
| Pseudomonas aeruginosa | Good activity | [4] | ||
| Escherichia coli | Good activity | [4] | ||
| Indolylquinazolinones | Compound 3k | S. aureus ATCC 25923 | 3.90 | [3] |
| MRSA ATCC 43300 | 0.98 | [3] | ||
| 1,3-Oxazepine Derivatives | Vanillin Schiff's bases derivatives | Staphylococcus aureus | Moderate to excellent | [5] |
| Escherichia coli | Moderate to excellent | [5] |
Table 3: Anti-inflammatory Activity of Selected Analogs
| Compound Class | Specific Compound/Extract | Assay | Inhibition (%) | Concentration | Reference |
| 1,3,4-Oxadiazole Derivatives | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema | ~33-62% | 20 mg/kg | [4] |
| Isoindoline-1,3-dione Derivatives | Compound 3a, 3b, 3g | Protein denaturation | 83%, 78%, 74% | 500 µg/mL | [6] |
| Flavone Analogs | 3',4'-dihydroxyflavone | LPS-induced NO | IC50 = 9.61 µM | - | [7] |
| Luteolin | LPS-induced NO | IC50 = 16.90 µM | - | [7] | |
| [8][9]-Oxazine Derivatives | Compound 5c, 5e | Protease method | Good activity | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability and Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium containing the test compounds at various concentrations.[9] Incubate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][9]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a concentration of approximately 1 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).[11][12] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate, except for the negative control wells.[13] Include positive control wells (broth and inoculum without the test compound) and negative control wells (broth only).[13]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[11][13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[14][15]
-
Principle: The assay measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[15][16]
-
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating biological activity and a simplified signaling pathway relevant to the anticancer activity of some analogs.
Caption: General workflow for synthesis and biological evaluation of novel compounds.
References
- 1. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Assessment of antimicrobial activity [protocols.io]
- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 13. actascientific.com [actascientific.com]
- 14. benchchem.com [benchchem.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
Spectroscopic Scrutiny: A Comparative Guide to 1-(Oxolan-3-yl)ethan-1-one and its Positional Isomer
For Immediate Release
A Detailed Spectroscopic Comparison of 1-(Oxolan-3-yl)ethan-1-one and 1-(Oxolan-2-yl)ethan-1-one for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive spectroscopic comparison of the constitutional isomers this compound and 1-(Oxolan-2-yl)ethan-1-one. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in synthetic chemistry, quality control, and various research and development applications. This document summarizes key predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Introduction to the Isomers
This compound and 1-(Oxolan-2-yl)ethan-1-one are constitutional isomers with the molecular formula C₆H₁₀O₂. Both feature a central tetrahydrofuran (oxolane) ring and a ketone functional group. Their differing points of attachment for the acetyl group lead to distinct chemical environments for their respective atoms, resulting in unique spectroscopic fingerprints. It is important to note that this compound is a chiral molecule, existing as (R) and (S) enantiomers. Standard spectroscopic techniques such as NMR and IR will not differentiate between these enantiomers in an achiral environment. Chiral chromatography or the use of chiral shift reagents in NMR are typically required for their distinction.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and 1-(Oxolan-2-yl)ethan-1-one. These predictions are based on established spectroscopic principles and data from analogous structures.
¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
| Proton Assignment | This compound | 1-(Oxolan-2-yl)ethan-1-one |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| -CH₃ (acetyl) | ~2.15 | ~2.18 |
| -CH- (on THF ring) | ~3.30 | ~4.25 |
| -CH₂- (adjacent to oxygen) | ~3.80 - 4.00 | ~3.75 - 3.95 |
| -CH₂- (other) | ~2.00 - 2.20 | ~1.85 - 2.10 |
¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
| Carbon Assignment | This compound | 1-(Oxolan-2-yl)ethan-1-one |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C=O | ~209 | ~208 |
| -CH₃ (acetyl) | ~28 | ~27 |
| -CH- (on THF ring) | ~50 | ~80 |
| -CH₂- (adjacent to oxygen) | ~68, ~72 | ~68 |
| -CH₂- (other) | ~30 | ~26, ~32 |
IR Spectroscopy Data (Predicted)
| Vibrational Mode | This compound | 1-(Oxolan-2-yl)ethan-1-one |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) | |
| C=O stretch | ~1715 | ~1720 |
| C-O-C stretch (ether) | ~1080 | ~1070 |
| C-H stretch (alkane) | ~2850 - 2960 | ~2850 - 2960 |
Mass Spectrometry Data (Predicted EI Fragmentation)
| Fragmentation | This compound | 1-(Oxolan-2-yl)ethan-1-one |
| Key m/z values | Key m/z values | |
| Molecular Ion [M]⁺ | 114 | 114 |
| [M - CH₃]⁺ | 99 | 99 |
| [M - COCH₃]⁺ | 71 | 71 |
| [CH₃CO]⁺ | 43 | 43 |
| Ring Fragmentation | Characteristic fragments of the substituted tetrahydrofuran ring | Characteristic fragments of the substituted tetrahydrofuran ring |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a proton-decoupled pulse sequence.
-
Use a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.
-
Co-add 1024 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a diamond attenuated total reflectance (ATR) crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a quadrupole mass analyzer.
-
GC Conditions:
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 350.
-
Ion source temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Isomeric Relationship and Analysis
Caption: Isomer comparison workflow.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide distinct and complementary data for the differentiation of this compound and its positional isomer, 1-(Oxolan-2-yl)ethan-1-one. The key distinguishing features are found in the chemical shifts of the protons and carbons on and adjacent to the tetrahydrofuran ring in NMR spectroscopy, and subtle differences in the carbonyl stretching frequency in IR spectroscopy. Mass spectrometry can further support identification through analysis of fragmentation patterns. This guide serves as a valuable resource for the accurate identification and characterization of these important chemical entities.
Navigating the Efficacy of 1-(Oxolan-3-yl)ethan-1-one Derivatives: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of 1-(Oxolan-3-yl)ethan-1-one derivatives against various therapeutic targets. We delve into supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to offer a comprehensive overview of this promising class of compounds.
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds, with heterocyclic compounds consistently demonstrating a broad spectrum of biological activities. Among these, derivatives of this compound, which feature a central tetrahydrofuran ring, have emerged as a focal point for research into new anti-cancer and anti-inflammatory agents. This guide synthesizes available in vitro data to illuminate the potential of these derivatives and provide a framework for future investigations.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison of the biological activity of this compound derivatives and related compounds with similar core structures, the following table summarizes their in vitro efficacy, primarily focusing on anti-cancer and anti-inflammatory activities. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented to quantify their potency.
| Compound Class | Derivative | Target/Cell Line | Assay Type | Efficacy Metric (e.g., IC50, Ki) | Reference |
| Benzofuran Derivatives | Compound 6 | K562 (Chronic Myelogenous Leukemia) | MTT Assay | IC50: 3.83 ± 0.6 µM | [1] |
| Compound 8 | K562 (Chronic Myelogenous Leukemia) | MTT Assay | IC50: 2.59 ± 0.88 µM | [1] | |
| Compound 5 | HaCaT (Normal Keratinocytes) | MTT Assay | IC50: 14.6 ± 3.5 µM | [2] | |
| Compound 6 | HaCaT (Normal Keratinocytes) | MTT Assay | IC50: 12.44 ± 1.27 µM | [1] | |
| Compound 8 | HaCaT (Normal Keratinocytes) | MTT Assay | IC50: 23.57 ± 10.7 µM | [1] | |
| Tetrahydrofuran Derivatives | Compound 4a | HIV-1 Protease | Enzyme Inhibition | Ki: 0.4 nM | [3] |
| Furan Derivatives | Indolylfuran | Human Aryl Hydrocarbon Receptor (AhR) | Transactivation Assay | EC50: 123 nM | [4] |
| 1,3,4-Oxadiazole Derivatives | Compound 4h | RBC Haemolysis (Anti-inflammatory) | HRBC Membrane Stabilization | 90.76% protection at 500 µg/ml | [5] |
| Compound 4a | RBC Haemolysis (Anti-inflammatory) | HRBC Membrane Stabilization | 88.35% protection at 500 µg/ml | [5] | |
| Eugenol Derivatives | Compound 1C | PPARγ (Anti-inflammatory) | TR-FRET Assay | IC50: 10.65 µM | [6] |
| Compound 1C | Anti-inflammatory | In vitro functional assay | IC50: 133.8 µM | [6] |
Experimental Protocols: A Closer Look at the Methodology
The following section provides detailed protocols for the key in vitro assays referenced in this guide. These methodologies are fundamental to understanding and replicating the presented efficacy data.
Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity are primary indicators of a compound's potential as a therapeutic agent. Assays measuring these parameters are crucial for initial screening and dose-response studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Cell Preparation: Prepare a single-cell suspension from the cell culture.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme, which is often a key mechanism of action for therapeutic drugs.
HIV-1 Protease Inhibition Assay
This spectrofluorometric assay measures the ability of a compound to inhibit the activity of the HIV-1 protease enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the HIV-1 protease enzyme, a fluorogenic substrate, and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the inhibitory constant (Ki) by fitting the data to an appropriate enzyme inhibition model.
Anti-inflammatory Assays
These assays assess the potential of a compound to reduce inflammation by measuring its effect on various inflammatory markers and processes.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the anti-inflammatory activity of a substance by its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Assay Mixture: Mix the HRBC suspension with the test compound at different concentrations and incubate at 56°C for 30 minutes in a hypotonic solution.
-
Centrifugation: Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.
-
Inhibition Calculation: Calculate the percentage of membrane stabilization by comparing the absorbance of the test samples with that of the control.
Visualizing the Pathways: Experimental Workflow and Signaling Cascades
To provide a clearer understanding of the experimental processes and the potential mechanisms of action of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key inflammatory signaling pathway.
References
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Elucidation of 1-(Oxolan-3-yl)ethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural determination of 1-(oxolan-3-yl)ethan-1-one and its derivatives. While crystallographic data for the parent compound and its immediate derivatives are not publicly available at the time of publication, this guide presents a framework for such analysis. It utilizes data from a structurally related ketone, 4,4-dimethylcyclohexanone, as an illustrative example and compares the gold-standard method of single-crystal X-ray crystallography with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Data Presentation: A Comparative Overview of Structural Elucidation Techniques
The primary method for unambiguously determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. However, obtaining suitable crystals can be challenging. In such cases, spectroscopic and computational methods provide valuable insights into molecular structure. The following table summarizes the kind of quantitative data obtained from X-ray crystallography, using 4,4-dimethylcyclohexanone as an example, and qualitatively compares it with other techniques.
Table 1: Illustrative Crystallographic Data for a Ketone and Comparison with Alternative Structural Elucidation Methods
| Parameter | X-ray Crystallography Data (Example: 4,4-Dimethylcyclohexanone) | 2D NMR Spectroscopy (NOESY/ROESY) | Computational Chemistry (DFT) |
| Empirical Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |
| Crystal System | Monoclinic | Not Applicable | Not Applicable |
| Space Group | P2₁/c | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 6.20 Å, b = 11.35 Å, c = 10.55 Å, β = 106.5° | Not Applicable | Not Applicable |
| Resolution | High (atomic level) | Indirect (through-space correlations) | Theoretical (basis set dependent) |
| Key Outputs | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Through-space proton-proton distances (up to ~5 Å), conformational information, stereochemical relationships. | Optimized molecular geometry (bond lengths, angles), conformational energies, electronic properties. |
| Sample Requirement | Single crystal of sufficient size and quality. | Soluble sample in a suitable deuterated solvent. | None (computational) |
| Limitations | Requires crystalline material; crystal quality can be a major bottleneck. | Provides relative, not absolute, distances; interpretation can be complex for flexible molecules. | Accuracy depends on the level of theory and basis set; may not predict the correct solid-state conformation without crystal packing considerations. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key techniques discussed.
Single-Crystal X-ray Crystallography
This protocol outlines the typical workflow for determining the crystal structure of a small organic molecule like a this compound derivative.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.
-
Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.
-
2D NMR Spectroscopy (NOESY/ROESY)
These experiments are performed in solution and provide information about the spatial proximity of protons.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean NMR tube.
-
-
Data Acquisition (NOESY for small molecules):
-
Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all proton signals.
-
Set up a 2D NOESY experiment. Key parameters include:
-
Pulse Program: A standard NOESY pulse sequence (e.g., noesyesgpph).
-
Mixing Time (d8): For small molecules (MW < 800 Da), a mixing time of 300-800 ms is typically used.[1] This is the period during which the Nuclear Overhauser Effect (NOE) builds up.
-
Number of Scans (ns) and Increments (ni): These are adjusted to achieve an adequate signal-to-noise ratio and resolution in the indirect dimension.
-
-
-
Data Processing and Interpretation:
-
The 2D data is Fourier transformed to generate the NOESY spectrum.
-
Cross-peaks in the spectrum indicate that the two correlated protons are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Computational Chemistry (DFT Geometry Optimization)
Computational methods can predict the most stable conformation of a molecule.
-
Input Structure Generation:
-
Draw the 2D structure of the this compound derivative in a molecular modeling software.
-
Generate an initial 3D conformation using a molecular mechanics force field.
-
-
Geometry Optimization Calculation:
-
Set up a geometry optimization calculation using Density Functional Theory (DFT). Key parameters include:
-
Functional: A hybrid functional such as B3LYP or PBE0 is often a good choice for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy and computational cost.
-
Solvation Model: If the experimental conditions are in solution, an implicit solvation model (e.g., PCM, SMD) should be included.
-
-
-
Analysis of Results:
-
The output of the calculation will be the optimized 3D coordinates of the molecule in its lowest energy conformation.
-
From these coordinates, bond lengths, bond angles, and dihedral angles can be measured. A frequency calculation should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow of X-ray crystallography and a logical comparison of the discussed structural elucidation techniques.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Logical comparison of structural elucidation techniques.
References
A Comparative Guide to the Analytical Profiles of 1-(Oxolan-3-yl)ethan-1-one and 1-Cyclopentylethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the analytical data for 1-(Oxolan-3-yl)ethan-1-one and a structurally related alternative, 1-cyclopentylethanone. Due to the limited availability of public experimental data for this compound, this guide utilizes predicted spectroscopic data for this compound and compares it with available experimental data for 1-cyclopentylethanone. This comparison serves as a valuable resource for researchers in identifying and characterizing these ketones, offering insights into their structural nuances and analytical signatures.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are fundamental in understanding the behavior of the molecules in various experimental setting.
| Property | This compound (Predicted) | 1-Cyclopentylethanone (Experimental) |
| Molecular Formula | C₆H₁₀O₂ | C₇H₁₂O[1][2][3] |
| Molecular Weight | 114.14 g/mol [4] | 112.17 g/mol [1][2][3] |
| CAS Number | 114932-86-4[4] | 6004-60-0[1][2][3] |
Spectroscopic Data Comparison
The following sections provide a comparative overview of the predicted and experimental spectroscopic data for the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Assignment (this compound - Predicted) | Chemical Shift (ppm) | Assignment (1-Cyclopentylethanone - Experimental) | Chemical Shift (ppm) |
| CH₃ (acetyl) | ~2.1 (s) | CH₃ (acetyl) | ~2.1 (s)[5] |
| CH (on oxolane ring, adjacent to acetyl) | ~3.4 (m) | CH (on cyclopentyl ring, adjacent to acetyl) | ~2.8 (quintet)[5] |
| CH₂ (on oxolane ring) | ~2.0-2.2 (m) | CH₂ (on cyclopentyl ring) | ~1.5-1.9 (m)[5] |
| CH₂ (on oxolane ring, adjacent to oxygen) | ~3.8-4.0 (m) |
¹³C NMR Data
| Assignment (this compound - Predicted) | Chemical Shift (ppm) | Assignment (1-Cyclopentylethanone - Experimental) | Chemical Shift (ppm) |
| C=O (carbonyl) | ~209 | C=O (carbonyl) | ~211[6] |
| CH₃ (acetyl) | ~28 | CH₃ (acetyl) | ~28[6] |
| CH (on oxolane ring, adjacent to acetyl) | ~52 | CH (on cyclopentyl ring, adjacent to acetyl) | ~51[6] |
| CH₂ (on oxolane ring) | ~29 | CH₂ (on cyclopentyl ring) | ~26[6] |
| CH₂ (on oxolane ring, adjacent to oxygen) | ~68, ~72 | CH₂ (on cyclopentyl ring) | ~30[6] |
Infrared (IR) Spectroscopy
| Functional Group | This compound (Predicted) | 1-Cyclopentylethanone (Experimental) |
| C=O Stretch | ~1715 cm⁻¹ | ~1710 cm⁻¹[1] |
| C-O Stretch (ether) | ~1100 cm⁻¹ | Not Applicable |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | ~2870-2960 cm⁻¹[1] |
Mass Spectrometry (MS)
| Ion | This compound (Predicted m/z) | 1-Cyclopentylethanone (Experimental m/z) |
| Molecular Ion [M]⁺ | 114 | 112[2] |
| [M-CH₃]⁺ | 99 | 97[2] |
| [M-COCH₃]⁺ | 71 | 69[2] |
| [CH₃CO]⁺ | 43 | 43[2] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the analytical data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) and acquire the mass spectrum. The mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualizing the Analytical Workflow
The logical flow of analyzing an unknown ketone sample and comparing it against known data can be visualized as follows:
References
- 1. Ethanone, 1-cyclopentyl- [webbook.nist.gov]
- 2. Ethanone, 1-cyclopentyl- [webbook.nist.gov]
- 3. Ethanone, 1-cyclopentyl- [webbook.nist.gov]
- 4. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopentyl methyl ketone | C7H12O | CID 22326 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(oxolan-2-yl)ethan-1-one and 1-(oxolan-3-yl)ethan-1-one: A Guide for Researchers
This guide provides a detailed comparative analysis of the isomeric compounds 1-(oxolan-2-yl)ethan-1-one (also known as 2-acetyltetrahydrofuran) and 1-(oxolan-3-yl)ethan-1-one (3-acetyltetrahydrofuran). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, reactivity, and potential biological significance, supported by available data and experimental context.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(oxolan-2-yl)ethan-1-one and this compound is presented below. These properties are fundamental to understanding the behavior of these compounds in chemical and biological systems.
| Property | 1-(oxolan-2-yl)ethan-1-one | This compound | Reference |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | 114.14 g/mol | [1][2] |
| IUPAC Name | 1-(oxolan-2-yl)ethanone | 1-(oxolan-3-yl)ethanone | [1][2] |
| CAS Number | 25252-64-6 | 114932-86-4 | [1][2] |
| Computed XLogP3 | 0.4 | -0.1 | [1][2] |
| Hydrogen Bond Donor Count | 0 | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |
| Rotatable Bond Count | 1 | 1 | [1][2] |
| Exact Mass | 114.068079557 Da | 114.068079557 Da | [1][2] |
| Monoisotopic Mass | 114.068079557 Da | 114.068079557 Da | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | [1][2] |
| Heavy Atom Count | 8 | 8 | [1][2] |
| Complexity | 98.7 | 98.7 | [1][2] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
Reactivity and Synthetic Considerations
The reactivity of these isomers is influenced by the position of the acetyl group on the tetrahydrofuran ring.
1-(oxolan-2-yl)ethan-1-one (2-acetyltetrahydrofuran): The acetyl group is attached to the carbon adjacent to the ring oxygen. This proximity to the heteroatom can influence the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons. The presence of a methyl group at the 2-position of the tetrahydrofuran ring in the related compound 2-methyltetrahydrofuran (2-MTHF) has been shown to have a significant effect on its reactivity compared to unsubstituted THF. For instance, 2-MTHF is more stable towards lithiation than THF.[3] While not a direct comparison of the acetyl derivatives, this suggests that the substitution at the 2-position can impact the stability and reaction pathways.
This compound (3-acetyltetrahydrofuran): The acetyl group is further from the ring oxygen. A study on the combustion of 3-methyltetrahydrofuran (3-MTHF) revealed it to be more reactive than 2-MTHF.[4] This was attributed to the presence of two secondary α-carbon centers and four α-C-H bonds in 3-MTHF, making it more susceptible to radical abstraction compared to 2-MTHF which has one secondary and one tertiary α-carbon center.[4] This suggests that this compound might exhibit different reactivity in radical-mediated reactions compared to its 2-substituted isomer.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride
-
Tetrahydrofuran (as the substrate to be acylated)
-
Ice bath
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
A suspension of anhydrous aluminum chloride in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a stirrer and cooled in an ice bath.
-
Acetyl chloride is added dropwise to the stirred suspension while maintaining a low temperature.
-
Tetrahydrofuran is then added portion-wise to the reaction mixture.
-
The reaction is stirred at a controlled temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as distillation or column chromatography.
Note: The regioselectivity of the acylation of tetrahydrofuran would need to be carefully analyzed to separate the 2- and 3-substituted isomers.
Biological Activity
The biological activities of 1-(oxolan-2-yl)ethan-1-one and this compound are not extensively documented. However, the tetrahydrofuran moiety is present in numerous biologically active natural products and synthetic compounds.[5][6] The position of substituents on a heterocyclic ring can significantly impact biological activity due to differences in how the isomers interact with biological targets such as enzymes and receptors.[7][8][9]
For instance, a study on a tetrahydrofuran analog of the anticancer natural product FR901464 showed that the tetrahydrofuran derivative was three orders of magnitude less potent than the corresponding tetrahydropyran analogs, highlighting the importance of the ring structure for biological activity.[5] This underscores that even subtle structural changes, such as the position of the acetyl group in the target isomers, could lead to significant differences in their biological profiles. Further screening and detailed biological evaluations are necessary to elucidate the specific activities of each isomer.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent reaction of acetyltetrahydrofuran isomers, based on common organic chemistry transformations.
Caption: General synthesis and potential reduction of acetyltetrahydrofuran isomers.
Logical Relationship of Isomeric Properties
This diagram outlines the logical flow from structural differences to potential variations in properties and activities.
Caption: Influence of acetyl group position on compound properties and activity.
References
- 1. 1-(Oxolan-2-yl)ethan-1-one | C6H10O2 | CID 18965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijabbr.com [ijabbr.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(Oxolan-3-yl)ethan-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Oxolan-3-yl)ethan-1-one (CAS No. 114932-86-4), a flammable liquid and potential irritant. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of a spill, immediately evacuate personnel from the affected area and eliminate all ignition sources.[2] Use non-flammable absorbent materials, such as sand or cat litter, to contain the spill. Do not use paper towels, as they are combustible.[3] Collect the absorbed material into a sealable, properly labeled container for disposal as flammable waste.[3]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] Never pour this chemical down the sink or drain. [5]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealable container.[3] The container should be compatible with flammable organic liquids.
-
Clearly label the container as "Hazardous Waste," "Flammable Liquid," and include the full chemical name: "this compound."[2]
-
Keep the waste container closed except when adding waste.[6][7]
-
-
Storage:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6]
-
The first rinseate must be collected and disposed of as hazardous waste along with the chemical.[6]
-
Subsequent rinses can be managed according to your institution's specific guidelines.
-
After thorough rinsing and drying, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.[6][7]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[8]
-
Provide them with accurate information about the waste contents.
-
Hazard Summary
For quick reference, the key hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Precautionary Measures |
| Flammable Liquid | The vapor can readily ignite. | Keep away from heat, sparks, open flames, and hot surfaces.[11] Store in a well-ventilated area.[11] |
| Skin Irritant | May cause skin irritation upon contact. | Wear protective gloves and clothing.[4] In case of contact, wash skin thoroughly with soap and water.[1] |
| Eye Irritant | May cause serious eye irritation. | Wear safety goggles or a face shield.[4] If in eyes, rinse cautiously with water for several minutes.[4] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Avoid breathing vapors. Use in a well-ventilated area or with respiratory protection.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their organization.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. targetmol.com [targetmol.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 1-(Oxolan-3-yl)ethan-1-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(Oxolan-3-yl)ethan-1-one, tailored for research and drug development professionals. The following procedures are based on the known hazards of the compound and general laboratory safety principles.
Chemical Identifier:
-
IUPAC Name: 1-(oxolan-3-yl)ethanone
-
CAS Number: 114932-86-4
-
Molecular Formula: C₆H₁₀O₂
-
Molecular Weight: 114.14 g/mol
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. All personnel must be aware of the following GHS classifications and associated pictograms.[1]
| GHS Classification | Hazard Statement | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ❕ |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | ❕ |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | ❕ |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory for handling this chemical. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body | Flame-Resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat is required to protect against skin contact and in case of fire. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Footwear | Closed-Toe Shoes | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Conduct all weighing, transferring, and handling of this compound within a chemical fume hood.
-
Use tools and techniques that minimize the generation of aerosols.
-
Keep containers of the chemical closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling.
-
Emergency Procedures
Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
-
In Case of a Small Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
In Case of a Large Spill:
-
Immediately evacuate the area and alert others.
-
Secure the area to prevent re-entry.
-
Contact your institution's emergency response team.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
Collect all waste (solid and liquid) in a compatible, properly sealed, and clearly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate percentage of the compound.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
